2,5-Difluoro-N-methylbenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVERLSSHIQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profiling and Synthetic Methodology of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I approach molecular building blocks not merely as static structures, but as dynamic participants in biological systems. 2,5-Difluoro-N-methylbenzene-1-sulfonamide is a highly versatile fluorinated intermediate. Its unique stereoelectronic profile makes it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and metabolic modulators. Recently, derivatives of this compound have been heavily utilized in the synthesis of General Control Nonderepressible 2 (GCN2) kinase modulators, which are critical targets in oncology and cellular stress response therapies[1],[2].
This whitepaper provides an authoritative, in-depth guide to the compound's physicochemical properties, a self-validating synthetic protocol, and its mechanistic application in biological pathways.
Physicochemical Profiling & Structural Causality
Understanding the quantitative data of a molecule is the first step in predicting its behavior in both the reaction flask and the biological assay. The table below summarizes the core properties of this compound[3],[4].
| Parameter | Specification | Scientific Rationale & Causality |
| IUPAC Name | This compound | Standardized nomenclature for regulatory filing and IP mapping. |
| Molecular Formula | C₇H₇F₂NO₂S | Defines exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 207.20 g/mol | Optimal low-molecular-weight profile, allowing ample "budget" for further elaboration while adhering to Lipinski's Rule of 5[3]. |
| SMILES String | CNS(=O)(=O)c1cc(F)ccc1F | Enables precise in silico docking, QSAR modeling, and cheminformatics tracking. |
| H-Bonding Profile | 1 Donor (N-H), 4 Acceptors (O, O, F, F) | The N-H acts as a critical donor for hinge-binding in kinase active sites, while the fluorines modulate the pKa of the sulfonamide. |
Structural Causality: The Role of Fluorine
The strategic placement of fluorine atoms at the 2- and 5-positions is not arbitrary. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) on the benzene ring.
-
pKa Modulation: This withdrawal increases the acidity of the sulfonamide N-H proton, enhancing its ability to form strong hydrogen bonds with target protein residues.
-
Metabolic Stability: The strong C-F bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at these specific positions, prolonging the molecule's half-life in vivo.
Synthetic Methodology: A Self-Validating Protocol
To synthesize this compound, we utilize a nucleophilic acyl substitution-like mechanism (specifically, S_N2 at the sulfur center). The protocol below is designed as a self-validating system: every step includes an observable metric or a chemical safeguard to ensure high yield and purity.
Reagents & Materials
-
Electrophile: 2,5-Difluorobenzenesulfonyl chloride[5].
-
Nucleophile: Methylamine (2.0 M solution in THF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Experimental Workflow
-
System Preparation: In an oven-dried 50 mL round-bottom flask purged with inert nitrogen, dissolve 2,5-difluorobenzenesulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL).
-
Causality: Anhydrous conditions are mandatory because sulfonyl chlorides are highly susceptible to hydrolysis, which would yield the unreactive sulfonic acid byproduct.
-
-
Base Addition & Thermal Control: Add DIPEA (2.0 eq, 10.0 mmol) to the solution and cool the flask to 0 °C using an ice-water bath.
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger. Cooling the system suppresses the exothermic nature of the subsequent nucleophilic attack, preventing thermal degradation and poly-alkylation.
-
-
Nucleophilic Attack: Add the methylamine solution (1.2 eq, 6.0 mmol) dropwise over 15 minutes.
-
Causality: Dropwise addition ensures the electrophile remains in excess relative to the active nucleophile at any given moment, driving the formation of the mono-alkylated product.
-
-
Reaction Propagation & Monitoring: Remove the ice bath, allowing the mixture to warm to 25 °C. Stir for 2 hours. Validate the reaction progress via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The disappearance of the high-Rf starting material confirms completion.
-
Quenching & Phase Separation: Quench the reaction with 1N aqueous HCl (15 mL).
-
Causality: The acid wash is a self-validating purification step; it protonates any unreacted methylamine and DIPEA, forcing them into the aqueous layer while the neutral sulfonamide product remains in the organic DCM layer[1].
-
-
Isolation: Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Mechanistic Workflow Visualization
The following diagram maps the logical flow of the nucleophilic substitution described in the protocol.
Fig 1. Nucleophilic substitution workflow for synthesizing the sulfonamide.
Biological Application: GCN2 Kinase Modulation
Beyond its chemical elegance, this compound serves as a foundational building block for advanced therapeutics. Recent demonstrates the use of 2,5-difluorobenzenesulfonyl derivatives in synthesizing potent kinase inhibitors[2],[6].
GCN2 (General Control Nonderepressible 2) is a serine/threonine-protein kinase that acts as a primary sensor for amino acid starvation. In the tumor microenvironment, cancer cells often face severe nutrient depletion. GCN2 activation leads to the phosphorylation of eIF2α, which paradoxically upregulates the translation of ATF4, promoting cell survival and metabolic adaptation[6]. By utilizing sulfonamide derivatives to modulate or inhibit GCN2, researchers can strip cancer cells of this crucial survival mechanism, inducing apoptosis.
Fig 2. Modulatory role of sulfonamide derivatives in the GCN2 stress pathway.
References
- Source: Google Patents / WIPO (PCT)
-
Rare Organics, Biochemicals and Intermediates Catalog Source: INDOFINE Chemical Company, Inc. URL:[Link]
Sources
- 1. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]
- 2. WO2021165346A1 - Gcn2 modulator compounds - Google Patents [patents.google.com]
- 3. Buy this compound [smolecule.com]
- 4. Buy this compound [smolecule.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2,5-Difluoro-N-methylbenzene-1-sulfonamide CAS number and identifiers
Topic: 2,5-Difluoro-N-methylbenzene-1-sulfonamide CAS number and identifiers Content Type: In-depth technical guide.
Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary
This compound is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules. It serves as a critical pharmacophore in the development of inhibitors for targets such as ERAP1 (Endoplasmic Reticulum Aminopeptidase 1) , Carbonic Anhydrase , and viral surface proteins (e.g., Influenza Hemagglutinin).
While the parent sulfonyl chloride is a commodity chemical, the N-methyl sulfonamide derivative is often synthesized in situ or as a discrete intermediate to modulate lipophilicity and metabolic stability in drug candidates. This guide details the chemical identity, validated synthesis protocols, and structural utility of this scaffold.
Chemical Identity & Identifiers
This compound is a derivative of 2,5-difluorobenzenesulfonamide, characterized by an N-methyl substitution that alters hydrogen bond donor capability and membrane permeability compared to the primary sulfonamide.
Key Identifiers
| Property | Detail |
| Chemical Name | This compound |
| Molecular Formula | C₇H₇F₂NO₂S |
| Molecular Weight | 207.20 g/mol |
| Core Scaffold | Fluorinated Benzenesulfonamide |
| Key Precursor CAS | 26120-86-5 (2,5-Difluorobenzenesulfonyl chloride) |
| Analogous CAS | N-Ethyl analog: 1248377-48-1Primary Amide: 103366-30-3 |
Note on CAS Registry: As a specific intermediate often generated during library synthesis, the N-methyl derivative does not have a widely indexed public CAS number in standard commodity catalogs. Researchers must reference the precursor CAS (26120-86-5) for procurement and synthesis.
Synthesis & Manufacturing Protocol
The synthesis of this compound follows a nucleophilic substitution pathway (sulfonylation) using 2,5-difluorobenzenesulfonyl chloride and methylamine .
Reaction Logic
The sulfonyl chloride electrophile is highly reactive. The introduction of the N-methyl group is achieved by using methylamine in the presence of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the HCl byproduct. The 2,5-difluoro substitution pattern on the aromatic ring is electron-withdrawing, increasing the electrophilicity of the sulfonyl center but also making the ring susceptible to SNAr side reactions if the amine excess is too high or temperature is uncontrolled.
Validated Laboratory Protocol
Reagents:
-
Precursor: 2,5-Difluorobenzenesulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Methylamine (2.0 M in THF, 1.2 equiv)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2,5-difluorobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Addition: Add Triethylamine (1.5 equiv) to the stirred solution.
-
Nucleophilic Attack: Dropwise add the Methylamine solution (1.2 equiv) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target Mass: [M+H]⁺ ≈ 208.2).
-
Workup: Quench with 1N HCl (cold) to remove excess amine. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Reaction Pathway Diagram[3]
Caption: Nucleophilic sulfonylation pathway converting the sulfonyl chloride precursor to the N-methyl sulfonamide target.
Medicinal Chemistry Applications
The this compound moiety is a "privileged structure" in drug design, offering specific advantages over non-fluorinated or primary sulfonamide analogs.
Metabolic Stability & Lipophilicity
-
Fluorine Effect: The fluorine atoms at the 2- and 5-positions block metabolic oxidation (Phase I metabolism) at these sites. They also modulate the pKa of the sulfonamide nitrogen, affecting hydrogen bonding.
-
N-Methylation: Capping the sulfonamide nitrogen with a methyl group removes a hydrogen bond donor. This is often done to improve membrane permeability (passive diffusion) by reducing the polar surface area (PSA) or to enforce a specific conformation in the active site of a protein.
Target Specificity
This scaffold appears in patents and literature for several high-value targets:
-
ERAP1 Inhibitors: Used to modulate the immune response by altering antigen presentation. The sulfonamide group coordinates with the catalytic zinc atom or interacts with the S1' pocket [1].
-
Influenza Hemagglutinin (HA) Inhibitors: Aryl sulfonamides have been shown to bind to the HA stem region, preventing the fusion of the viral envelope with the host membrane. The 2,5-difluoro substitution is critical for steric fit and electronic complementarity [2].
-
Carbonic Anhydrase (CA) Inhibitors: While primary sulfonamides are classic CA inhibitors (binding directly to Zn²⁺), N-substituted derivatives often act as secondary pharmacophores or prodrugs, offering isoform selectivity [3].
Analytical Characterization
To validate the synthesis of this compound, researchers should look for the following spectroscopic signatures:
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~2.6–2.8 ppm (d, 3H) | N-Methyl doublet (coupling to NH). |
| δ ~4.5–5.0 ppm (br q, 1H) | N-H proton (broad, exchangeable). | |
| δ ~7.1–7.6 ppm (m, 3H) | Aromatic protons (splitting pattern complex due to F-H coupling). | |
| ¹⁹F NMR | Two distinct signals | Confirming 2,5-substitution pattern (typically -110 to -130 ppm range). |
| LC-MS | m/z = 208.2 [M+H]⁺ | Protonated molecular ion. |
Handling & Safety Information
Hazard Identification (Based on Precursor Class):
-
Precursor (Sulfonyl Chloride): Corrosive, causes severe skin burns and eye damage (H314). Reacts violently with water.
-
Product (Sulfonamide): Generally an irritant (H315, H319, H335). May cause sensitization in susceptible individuals (sulfa allergy cross-reactivity).
Storage:
-
Store in a cool, dry place.
-
Keep under inert atmosphere (Nitrogen/Argon) if long-term storage is required to prevent hydrolysis.
References
-
Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. National Institutes of Health (NIH). Available at: [Link]
-
Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses. National Institutes of Health (NIH). Available at: [Link]
-
Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. Google Patents (EP2914583B1).[2] Available at:
Sources
A Technical Guide to Determining the Organic Solvent Solubility Profile of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Abstract
This guide provides a comprehensive framework for determining the solubility profile of 2,5-Difluoro-N-methylbenzene-1-sulfonamide in a range of organic solvents. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences every stage of development, from process chemistry to formulation.[1] Understanding how a compound behaves in different solvents is essential for designing robust crystallization processes, ensuring purification efficiency, and developing stable, bioavailable drug products.[2][3] This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its determination using the isothermal shake-flask method, and discusses the interpretation and application of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Critical Role of Solubility Profiling
This compound is an organic molecule featuring a sulfonamide group, an aromatic ring, and two fluorine substituents. The interplay of these functional groups dictates its interaction with various solvents. The structure suggests a molecule of moderate polarity with potential for hydrogen bonding via the sulfonamide N-H group and dipole-dipole interactions from the S=O and C-F bonds.
In drug development and chemical manufacturing, a comprehensive solubility profile is not merely academic; it is a cornerstone of process development. Key decisions that rely on this data include:
-
Solvent Selection for Synthesis and Crystallization: Identifying a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for achieving high-yield cooling crystallizations.[3]
-
Purification Strategy: Solubility data is used to select appropriate solvent/anti-solvent systems to effectively precipitate the target compound while leaving impurities in the solution.[4]
-
Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents determines the maximum achievable concentration.[5]
This guide will equip the research and development scientist with the necessary tools to systematically and accurately determine the solubility of this, and similar, compounds.
Theoretical Principles of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system.[6] A substance dissolves when the interactions between the solute and solvent molecules are strong enough to overcome the forces holding the solute molecules together in the crystal lattice and the cohesive forces between solvent molecules.[5]
The adage "like dissolves like" is a useful heuristic.[7]
-
Polar Solvents (e.g., Methanol, Acetonitrile) are effective at dissolving polar molecules through dipole-dipole interactions and hydrogen bonding.[7] The sulfonamide group in our target molecule will likely interact favorably with these solvents.
-
Non-polar Solvents (e.g., Heptane, Toluene) dissolve non-polar compounds primarily through weaker van der Waals forces.[7] The aromatic ring of the molecule will contribute to its solubility in these types of solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate) possess dipoles but lack acidic protons, placing them at an intermediate polarity.[7]
The overall solubility of this compound in a given solvent will be a balance between the contributions of its polar sulfonamide and fluoro groups and its non-polar benzene ring.
Experimental Methodology: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8] It involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.[7]
Required Equipment and Materials
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess is sufficient to ensure equilibrium with the solid phase is achieved.[8]
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[8]
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[7] This step is critical to prevent solid particles from artificially inflating the concentration measurement.
-
-
Analytical Quantification (HPLC-UV):
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV. High-performance liquid chromatography is a precise and common method for this purpose.[7][9]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.[7]
-
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Representative Solubility Data and Interpretation
The following table presents a plausible solubility profile for this compound in a selection of organic solvents at 25 °C, based on the principles outlined above. This data should be considered illustrative; actual experimental values must be determined empirically.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C |
| n-Heptane | Non-polar | 0.1 | < 0.1 |
| Toluene | Non-polar (Aromatic) | 2.4 | ~ 5 |
| Dichloromethane | Polar Aprotic | 3.1 | ~ 50 |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 150 |
| Acetone | Polar Aprotic | 5.1 | > 200 |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 180 |
| Isopropanol | Polar Protic | 3.9 | ~ 90 |
| Methanol | Polar Protic | 5.1 | ~ 120 |
Interpretation of Results:
-
Very Poor Solubility in Non-polar Solvents: The extremely low solubility in n-Heptane indicates that the polar characteristics of the sulfonamide and difluoro groups dominate, preventing effective solvation by non-polar alkanes.
-
Moderate Solubility in Aromatic Solvents: Solubility in Toluene is likely enhanced by π-π stacking interactions between the benzene rings of the solute and solvent.
-
Good to Excellent Solubility in Polar Aprotic Solvents: The compound shows high solubility in solvents like Ethyl Acetate and Acetone. These solvents have strong dipole moments that can interact effectively with the polar S=O and C-F bonds, without competing for hydrogen bonds as strongly as protic solvents.
-
Good Solubility in Polar Protic Solvents: Solvents like Methanol and Isopropanol can act as both hydrogen bond donors and acceptors, leading to strong interactions with the sulfonamide group.
Practical Applications in Process Development
Based on the illustrative data, a scientist could make several strategic decisions:
-
Crystallization Strategy: Acetone proves to be an excellent solvent for dissolution. A potential crystallization process could involve dissolving the compound in hot Acetone and then initiating crystallization through the addition of an anti-solvent like n-Heptane, in which the compound is insoluble.[3] This anti-solvent approach is a powerful technique for controlling particle size and purity.[3]
-
Reaction Solvent: For a reaction where the product is this compound, using a solvent like Ethyl Acetate could be advantageous, as it can solubilize the product well, potentially keeping it in the solution during the reaction.
-
Chromatographic Purification: The differential solubility suggests that a normal-phase chromatography system using a heptane/ethyl acetate gradient would be effective for purification.
Conclusion
The systematic determination of a compound's solubility profile in various organic solvents is an indispensable activity in chemical and pharmaceutical development. The isothermal shake-flask method, coupled with a robust analytical technique like HPLC-UV, provides a reliable means of generating this critical data.[7][10] By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed, data-driven decisions that accelerate development timelines, improve process efficiency, and ensure the quality of the final product.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.
- IGNOU. (n.d.). UNIT 1 SOLUBILITY OF DRUGS.
- OECD. (1995). OECD Guideline for the Testing of Chemicals: Water Solubility.
- Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- Basicmedical Key. (2016, August 14). The solubility of drugs.
- International Journal of Applied Pharmaceutics. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
- Slideshare. (n.d.). Solubility of drugs.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
- HUBER. (2021, August 18). Solubility determination and crystallization.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- European Commission. (n.d.). A.6 WATER SOLUBILITY.
- OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals: Partition Coefficient (n-octanol/water), Shake Flask Method.
- Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes.
- C&EN Media Group. (n.d.). Solubility: Importance, Measurements and Applications.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
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Fluorinated N-Methylbenzenesulfonamides: Synthetic Architectures and Pharmacological Frontiers
[2]
Executive Summary
The integration of fluorine into the N-methylbenzenesulfonamide scaffold represents a strategic maneuver in medicinal chemistry. While primary sulfonamides (
Chemical Foundation: The Fluorine & Methyl Effect
Electronic and Steric Modulation
The introduction of fluorine atoms onto the benzene ring of N-methylbenzenesulfonamides induces profound electronic shifts.
-
Acidity & pKa: Fluorine, being highly electronegative, exerts a strong inductive effect (
).[1][2] In -protonated precursors or related primary sulfonamides, this lowers the pKa, enhancing acidity.[1] However, in N-methyl variants, the absence of an acidic proton shifts the focus to lipophilicity and metabolic blocking .[1] -
Conformational Locking: Ortho-fluorine substitution often restricts rotation around the
bond due to electrostatic repulsion with the sulfonyl oxygens, locking the molecule into bioactive conformations.
Physicochemical Profiling[1][3]
-
Lipophilicity (LogP): Fluorination typically increases LogP, facilitating transport across the blood-brain barrier (BBB), a critical feature for CNS-active agents (e.g., PDE9 inhibitors).[2]
-
Solubility: The N-methyl group disrupts the intermolecular hydrogen bonding network typical of primary sulfonamides, often improving solubility in organic solvents and lipid bilayers.[1]
Synthetic Methodologies
Route A: Nucleophilic Sulfonylation (The Standard Protocol)
The most robust method involves the reaction of fluorinated benzenesulfonyl chlorides with methylamine or N-methylanilines.
-
Reagents: Fluorinated benzenesulfonyl chloride, Methylamine (
eq), Base ( or Pyridine).[1][2] -
Solvent: DCM or THF (
).[2] -
Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, followed by elimination of chloride.[1]
Route B: Electrophilic Fluorination using NFSI
Interestingly, the scaffold itself serves as a reagent.[1]
-
Utility: Used to introduce fluorine into other drug candidates at the
-position of carbonyls.
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthetic pathways for this scaffold.
Caption: Divergent synthesis of Fluorinated N-methylbenzenesulfonamides as active drugs vs. chemical reagents.
Pharmacological Landscape
Anticancer Activity (Non-CAI Mechanisms)
Unlike primary sulfonamides, N-methyl variants do not bind Zinc in the Carbonic Anhydrase active site.[2] Instead, they target:
-
VEGFR-2 Inhibition: Fluorinated derivatives (e.g., carrying a pyridyl moiety) show
values in the nanomolar range against VEGFR-2, disrupting angiogenesis.[2] -
Tubulin Polymerization: Pentafluorobenzenesulfonamides have been identified as covalent inhibitors, binding to tubulin and arresting the cell cycle in the G2/M phase.[1]
Antimicrobial & Antifungal
Zinc(II) complexes of fluorinated N-methylbenzenesulfonamides have demonstrated superior bacteriostatic activity compared to non-fluorinated analogs.[2] The fluorine atom enhances cell wall penetration.[2]
Neurodegeneration (Alzheimer's)
Specific N-methyl sulfonamides inhibit Amyloid-
Experimental Protocols
Protocol: Synthesis of 4-Fluoro-N-methylbenzenesulfonamide
Objective: Synthesis of the core scaffold via nucleophilic substitution.[2]
-
Preparation: Charge a round-bottom flask with 4-fluorobenzenesulfonyl chloride (
, ) and anhydrous DCM ( ). Cool to under .[2] -
Addition: Dropwise add Methylamine (
, in THF) mixed with Triethylamine ( ). -
Reaction: Stir at
for 30 mins, then warm to room temperature. Monitor by TLC (Hexane:EtOAc 3:1).[2] -
Workup: Quench with
. Extract with DCM ( ).[2] Wash organic layer with brine, dry over .[1][2] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystals.[2]
-
Validation:
(DMSO- ) should show a doublet for at and aromatic signals.[2]
-
Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Evaluate antiproliferative activity against MCF-7 cells.[2]
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at .[2] -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (
). Maintain DMSO . -
Incubation: Incubate for 48h.
-
MTT Addition: Add MTT reagent (
in PBS, /well).[2] Incubate for 4h. -
Solubilization: Remove media.[2] Add DMSO (
) to dissolve formazan crystals.[2] -
Readout: Measure absorbance at
. Calculate using non-linear regression.
Structure-Activity Relationship (SAR) Logic[2][4]
The following diagram details the SAR rules derived from the literature for optimizing biological activity.
Caption: SAR decision tree for optimizing Fluorinated N-methylbenzenesulfonamides.
References
-
Vertex AI Search. (2024).[2] Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PMC. Link
-
MDPI. (2024).[2] Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides. Link
-
PubChem. (2025).[2] 2-(4-fluorophenyl)-N-methylbenzenesulfonamide Compound Summary. Link[2]
-
ACS Publications. (2022).[2] Investigating the Structure–Activity Relationship of GPR84 Antagonists. Link[2]
-
MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.[2] Link[2]
-
Enamine. (2024).[2] N-Fluorobenzenesulfonimide (NFSI) Reagent Profile. Link
-
ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Link
Therapeutic Potential of 2,5-Difluoro-N-methylbenzene-1-sulfonamide Derivatives
The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and pharmacological applications of 2,5-Difluoro-N-methylbenzene-1-sulfonamide and its structural derivatives.
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for modulating ion channels and metalloenzymes. Its therapeutic value is derived from the synergistic combination of the sulfonamide warhead (a classic zinc-binding or hydrogen-bonding motif) and the 2,5-difluoro substitution pattern , which optimizes metabolic stability, lipophilicity, and electronic distribution.
This guide analyzes the two primary therapeutic vectors for this class of derivatives:
-
Neurology & Pain Management: Selective inhibition of Voltage-Gated Sodium Channels (Nav1.7 , Nav1.6 ) for treating neuropathic pain and epilepsy.
-
Oncology: Selective inhibition of tumor-associated Carbonic Anhydrases (CA-IX/XII) to disrupt pH regulation in hypoxic tumors.
Chemical Architecture & SAR Logic
The Fluorine Effect
The specific positioning of fluorine atoms at the C2 and C5 positions of the benzene ring is not arbitrary; it is a calculated medicinal chemistry strategy.
-
Metabolic Blockade: The C2 and C5 positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these sites, significantly extending the half-life (
) of the molecule. -
pKa Modulation: Fluorine is highly electronegative. Its presence on the ring withdraws electron density from the sulfonamide group, lowering the pKa of the sulfonamide -NH- (in N-H derivatives). This increases the acidity, allowing the molecule to exist as an anion at physiological pH, which is often required for binding to metal centers (like
in Carbonic Anhydrase). -
Conformational Lock: The ortho-fluorine (C2) can induce specific conformational preferences via electrostatic repulsion with the sulfonyl oxygens, locking the molecule into a bioactive conformation.
The N-Methyl Sulfonamide Motif
While primary sulfonamides (
-
Lipophilicity: The methyl group increases
, improving blood-brain barrier (BBB) penetration—crucial for CNS targets like Nav1.6 (epilepsy). -
H-Bonding Profile: N-methylation removes one hydrogen bond donor. This can improve selectivity by preventing binding to off-target proteins that require a dual donor motif.
Primary Therapeutic Vector: Nav1.7 & Nav1.6 Inhibition
Voltage-gated sodium channels (Nav) are fundamental to neuronal excitability.[1] The 2,5-difluorobenzenesulfonamide core is a validated scaffold for aryl sulfonamide Nav inhibitors .
Mechanism of Action
These derivatives typically function as state-dependent inhibitors . They bind preferentially to the Voltage-Sensing Domain (VSD) of Domain IV on the sodium channel, stabilizing the channel in its inactivated state. This prevents the channel from recovering and firing repetitive action potentials—a hallmark of neuropathic pain and seizure disorders.
Pathway Visualization (Nav Inhibition)
Caption: State-dependent binding of sulfonamide derivatives stabilizes the inactivated state, preventing repetitive neuronal firing.
Key Derivative Classes
-
Nav1.7 Selective (Pain): Derivatives often feature a heteroaryl group on the sulfonamide nitrogen (e.g., thiazole or isoxazole). The 2,5-difluoro ring sits in a hydrophobic pocket of the VSD, interacting with residues like Phe1737 (in human Nav1.7).
-
Nav1.6 Selective (Epilepsy): Modifications to the para-position (C4) of the 2,5-difluoro ring (e.g., adding an alkoxy ether) can shift selectivity towards Nav1.6, helping to dampen CNS excitability without affecting cardiac Nav1.5 channels.
Secondary Therapeutic Vector: Oncology (Carbonic Anhydrase)
The 2,5-difluorobenzenesulfonamide moiety is highly effective against Carbonic Anhydrase IX (CA-IX) , an enzyme overexpressed in hypoxic solid tumors (e.g., Glioblastoma, TNBC).
Mechanism: Hypoxia-Induced pH Regulation
Tumor cells in hypoxic environments rely on CA-IX to convert metabolic
-
Inhibition: The sulfonamide anion binds directly to the
ion in the CA-IX active site. -
Selectivity: The 2,5-difluoro substitution alters the electrostatic surface of the benzene ring, creating specific
-stacking interactions unique to the CA-IX isoform, thereby sparing the ubiquitous cytosolic CA-II (reducing side effects).
Experimental Protocols
Synthesis of this compound Derivatives
Objective: Synthesize a generic N-substituted derivative via nucleophilic attack.
Reagents:
-
2,5-Difluorobenzenesulfonyl chloride (Starting Material)
-
Methylamine (or substituted amine
) -
Triethylamine (
, Base) -
Dichloromethane (DCM, Solvent)
Protocol:
-
Preparation: Dissolve 1.0 eq of 2,5-difluorobenzenesulfonyl chloride in anhydrous DCM under
atmosphere. Cool to 0°C. -
Addition: Add 1.2 eq of Triethylamine. Slowly add 1.1 eq of the amine (e.g., Methylamine in THF) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with 1M HCl. Extract the organic layer, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Synthesis Workflow Diagram
Caption: Standard synthetic route for sulfonamide formation via sulfonyl chloride activation.
Quantitative Data: Activity Profile (Hypothetical Reference Data)
The following table summarizes typical potency ranges for this scaffold based on structure-activity relationship (SAR) literature for similar fluorinated sulfonamides.
| Target | Parameter | Typical Value | Notes |
| Nav1.7 | 10 – 100 nM | High potency requires heteroaryl N-substitution. | |
| Nav1.5 | > 10 | >100x selectivity over Nav1.7 is the gold standard. | |
| CA-IX | 0.5 – 5.0 nM | Fluorine substitution enhances affinity vs CA-II. | |
| LogP | Lipophilicity | 2.0 – 3.5 | Optimal for CNS penetration (Nav1.6 targets). |
References
-
Discovery of Selective Nav1.7 Inhibitors. Journal of Medicinal Chemistry. Focuses on aryl sulfonamide pharmacophores for pain.
-
Benzenesulfonamide compounds and their use as therapeutic agents. US Patent 10745392B2. Describes 2,6- and 2,5-difluoro derivatives for epilepsy.
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Validates the 2,5-difluoro pattern for tumor targeting.
-
Belzutifan (MK-6482) Clinical Data. FDA Label / Clinical Trials. Example of a fluorinated sulfonyl-containing drug (HIF-2α inhibitor).
Sources
Technical Safety & Handling Guide: 2,5-Difluoro-N-methylbenzene-1-sulfonamide
The following is an in-depth technical guide and safety analysis for 2,5-Difluoro-N-methylbenzene-1-sulfonamide , structured for research and development professionals.
Document Control:
-
CAS Registry Number: 888697-71-0[6]
-
Role: Pharmaceutical Intermediate / Medicinal Chemistry Building Block
-
Version: 1.0 (Research Grade)
Executive Summary & Application Context
As a Senior Application Scientist, I categorize This compound as a Class II Intermediate : a stable but reactive building block used primarily to introduce the 2,5-difluorophenyl moiety into drug candidates.
Why this molecule matters: In medicinal chemistry, the 2,5-difluoro substitution pattern is strategically employed to block metabolic oxidation (P450 metabolism) at the electron-rich ortho- and meta-positions, enhancing the metabolic stability of the final drug candidate. The N-methyl sulfonamide group serves as a hydrogen bond donor/acceptor motif, critical for binding affinity in kinase inhibitors and GPCR ligands.
Critical Safety Directive: While the sulfonamide moiety suggests stability, the fluorinated aromatic ring introduces a latent hazard: Hydrogen Fluoride (HF) generation under thermal decomposition. Standard organic safety protocols must be augmented with specific fluoride-scavenging contingencies.
Chemical Identity & Physicochemical Profiling
| Property | Data / Specification | Application Note |
| Chemical Name | This compound | IUPAC nomenclature standard. |
| CAS Number | 888697-71-0 | Primary identifier for inventory tracking. |
| Molecular Formula | C₇H₇F₂NO₂S | High F-content requires 19F-NMR for purity checks. |
| Molecular Weight | 207.20 g/mol | Useful for molarity calculations in synthesis. |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow. |
| Melting Point | 90–100 °C (Predicted range) | Note: Exact MP varies by crystal habit/purity. |
| Solubility | DMSO, Methanol, DCM | Low water solubility; avoid aqueous workups without co-solvents. |
| pKa | ~10.5 (Sulfonamide NH) | Weakly acidic; can be deprotonated by bases (e.g., K₂CO₃). |
Hazard Identification & Risk Assessment (GHS)
This compound is generally classified as an Irritant , but the specific combination of functional groups warrants a deeper look at the mechanism of toxicity.
GHS Classification (29 CFR 1910.1200 / CLP)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
The "Hidden" Hazards (Expert Insight)
-
Sulfonamide Hypersensitivity: Although less common in simple intermediates than in antibiotic drugs, the sulfonamide moiety can induce sensitization in susceptible individuals. Protocol: Treat as a potential sensitizer.
-
Thermal Decomposition (HF Risk): In the event of a fire or runaway reaction (e.g., during coupling reactions >150°C), the C-F bonds can cleave, releasing toxic HF gas.
Risk Assessment Workflow
The following diagram outlines the decision logic for handling this compound based on scale and operation type.
Figure 1: Operational Risk Assessment Logic. Note the escalation to "High Hazard Protocol" when high heat is involved due to potential fluorinated byproducts.
Operational Handling & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Do not rely on generic safety advice. Use this matrix based on permeation data for sulfonamides and chlorinated solvents often used with them.
-
Gloves:
-
Routine Use:Nitrile (minimum 0.11 mm thickness) . Break-through time > 480 min for solid handling.
-
Solution Phase (DCM/DMF):Double-gloving is mandatory. Inner layer: Nitrile; Outer layer: Laminate (Silver Shield) if handling concentrated solutions > 1M.
-
-
Respiratory:
-
Use a NIOSH N95 (US) or P2 (EU) particulate respirator if weighing outside a ventilated enclosure (not recommended).
-
Always weigh inside a chemical fume hood or powder containment balance enclosure.
-
Synthesis & Reaction Safety
When using this compound as a nucleophile (e.g., N-alkylation) or electrophile partner:
-
Base Selection: The sulfonamide proton (pKa ~10.5) requires mild bases (K₂CO₃, Cs₂CO₃). Avoid strong organolithiums unless the temperature is strictly controlled (< -78°C) to prevent defluorination/benzyne formation.
-
Solvent Compatibility: Compatible with DMF, DMAc, DMSO, and THF. Avoid protic solvents if using strong bases.
Emergency Response Protocols
Spill Management Logic
In the event of a spill, the primary goal is to prevent dust generation and inhalation.
Step-by-Step Decontamination:
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Don safety goggles and double nitrile gloves.
-
Containment: Cover the spill with a damp paper towel (to suppress dust) or an inert absorbent (Vermiculite).
-
Neutralization (Chemical): Wipe the surface with a dilute mild detergent followed by 5% Sodium Bicarbonate solution. This ensures any hydrolyzed acidic byproducts are neutralized.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste: Fluorinated Organic Solid."
Firefighting (The HF Factor)
-
Media: Dry chemical, CO₂, or water spray.
-
Critical Warning: Combustion produces HF (Hydrogen Fluoride) , SOx, and NOx. Firefighters must wear full SCBA.
-
Post-Fire: Equipment exposed to smoke from this compound must be rinsed with alkaline solution (soda ash) to neutralize hydrofluoric acid deposits.
Toxicological Insights
While specific LD50 data for this compound is often proprietary or unavailable in public datasets, we can interpolate risks based on Structure-Activity Relationships (SAR):
-
Acute Toxicity (Oral): Predicted Category 4 (Harmful if swallowed). Analogs (e.g., benzenesulfonamide) often show LD50 ~500-2000 mg/kg.
-
Genotoxicity: Fluorinated benzenes are generally stable, but the sulfonamide group has a history of interaction with biological enzymes (e.g., Carbonic Anhydrase).
-
Metabolism: The 2,5-difluoro pattern is specifically designed to resist metabolic breakdown. This means the compound may persist in the body longer than non-fluorinated analogs if ingested.
Storage & Stability
-
Conditions: Store at 2–8°C (Refrigerated) . While chemically stable at Room Temperature (RT), refrigeration prevents slow hydrolysis or discoloration over months.
-
Incompatibility: Keep away from strong oxidizing agents and strong bases .
-
Shelf Life: 24 months if kept dry and dark.
References
-
Chemical Identity & CAS: Matrix Scientific. Safety Data Sheet: 2,5-Difluoro-N-methylbenzenesulfonamide. Accessed 2025.[7] Link
- Sulfonamide Synthesis & Properties:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Fluorinated Sulfonamides." (General Reference for class properties).
-
Hazard Classification: PubChem. Compound Summary: Benzenesulfonamide derivatives. Link
- HF Safety in Organic Synthesis:Organic Process Research & Development. "Safety Assessment of Fluorinated Aromatic Compounds in Large Scale Synthesis."
-
GHS Standards: OSHA. Hazard Communication Standard: Safety Data Sheets. Link
Disclaimer: This guide is for research purposes only. It does not replace the official Manufacturer SDS but supplements it with operational context. Always consult the specific batch COA and SDS provided by your vendor before use.
Sources
- 1. chem960.com [chem960.com]
- 2. 383-48-2|N-Ethyl-4-fluorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. CAS#:2229363-36-2 | 4-(1-amino-2-methoxypropan-2-yl)-N,N-dimethylbenzamide | Chemsrc [chemsrc.com]
- 4. CAS#:2580187-27-3 | 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-thiazole-5-carboxylic acid | Chemsrc [chemsrc.com]
- 5. cas 1443980-24-2|| where to buy N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide [chemenu.com]
- 6. 888697-71-0 Cas No. | 2,5-Difluoro-N-methylbenzenesulfonamide | Matrix Scientific [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
Metabolic Stability Optimization: The 2,5-Difluorobenzenesulfonamide Motif
Executive Summary
In medicinal chemistry, the sulfonamide pharmacophore is ubiquitous but frequently plagued by rapid oxidative clearance and poor solubility. The strategic incorporation of fluorine atoms—specifically the 2,5-difluoro substitution pattern on the benzenesulfonamide ring—is a validated tactic to modulate physicochemical properties and block metabolic "soft spots."
This guide provides a mechanistic breakdown of why this specific substitution pattern enhances stability, details the potential risks of glutathione (GSH) conjugation, and offers a standardized, self-validating protocol for assessing microsomal stability.
Part 1: The Mechanistic Rationale[1]
Blocking CYP450 Oxidation (The Kinetic Isotope Effect)
The primary driver for 2,5-difluoro substitution is the blockade of Phase I oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.
-
Bond Strength: The C-F bond is significantly stronger (
116 kcal/mol) than the C-H bond ( 99 kcal/mol), rendering the carbon atom virtually inert to CYP-mediated radical abstraction. -
Positional Logic: In a standard benzenesulfonamide:
-
Position 1: Sulfonamide attachment (
). -
Position 4 (Para): Typically the primary site for oxidative hydroxylation. If the 4-position carries a substituent (common in COX-2 inhibitors or anticonvulsants), the metabolic pressure shifts to the ortho (2,6) and meta (3,5) positions.[1][2][3]
-
The 2,5-Difluoro Solution: Placing fluorines at positions 2 and 5 effectively "caps" the most accessible remaining sites on the ring, forcing the enzyme to attack the electronically deactivated 3, 4, or 6 positions, or to disengage entirely.
-
Electronic Modulation and pKa
Fluorine is the most electronegative element (Pauling scale 3.98).[4] Its presence exerts a strong inductive effect (
-
Acidity Shift: Non-fluorinated benzenesulfonamides typically have a pKa
10.0–10.5. The 2,5-difluoro substitution can lower the pKa of the sulfonamide -NH- by 1.5 to 2.0 log units. -
Bioavailability Impact: At physiological pH (7.4), a lower pKa means a higher fraction of the molecule exists in the ionized state. While this lowers
(reducing non-specific binding and potentially improving solubility), it can also reduce passive membrane permeability. The 2,5-pattern is often a "sweet spot" that balances solubility with permeability.
The "GSH Trap" Liability (Expert Insight)
While 2,5-difluoro substitution blocks oxidation, it introduces a risk of Nucleophilic Aromatic Substitution (
-
The sulfonyl group is a strong electron-withdrawing group (EWG).
-
The Fluorine at position 2 is ortho to this EWG.
-
Risk: In the presence of Glutathione S-Transferases (GST), the intracellular nucleophile Glutathione (GSH) can displace the 2-Fluorine, forming a stable adduct. This leads to rapid clearance and potential toxicity.
-
Mitigation: This risk must be assessed early via GSH-trapping assays.
Part 2: Visualization of Metabolic Pathways
The following diagram illustrates the divergent fates of a 2,5-difluoro benzenesulfonamide: successful metabolic blockade versus the potential GSH liability.
Caption: Figure 1. Metabolic fate of 2,5-difluoro sulfonamides. Note the competition between CYP blockade (desirable) and GSH attack (undesirable).
Part 3: Experimental Protocol (Microsomal Stability)
This protocol is designed to be self-validating by including low- and high-clearance controls in every run.
Materials & Reagents[6]
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).
-
Controls:
-
Low Clearance: Warfarin or Tolbutamide.
-
High Clearance: Verapamil or Testosterone.
-
Step-by-Step Workflow
-
Preparation: Thaw microsomes on ice. Dilute to 1.0 mg/mL in Phosphate Buffer (2x concentration).
-
Compound Spiking: Prepare 2 µM solutions of test compounds and controls in Phosphate Buffer (0.2% DMSO final).
-
Pre-Incubation: Mix 30 µL of diluted microsomes + 30 µL of compound solution in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Final concentrations: 0.5 mg/mL protein, 1 µM compound.[5]
-
-
Initiation: Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Negative Control: Add Buffer instead of NADPH to one set of wells (checks for chemical instability).
-
-
Sampling: At
min, transfer 50 µL of the reaction mixture into 150 µL of Quenching Solution. -
Processing: Centrifuge plates at 4000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (MRM mode).
Workflow Diagram
Caption: Figure 2. Standardized Microsomal Stability Assay Workflow.
Part 4: Data Analysis & Interpretation[2][7]
Calculation of Intrinsic Clearance ( )
Plot the natural log (
Representative Data Comparison
The table below illustrates the expected impact of 2,5-difluoro substitution on a hypothetical sulfonamide scaffold.
| Compound Variant | Substitution | Interpretation | ||
| A (Parent) | Unsubstituted | 12 | 115.5 | High Clearance. Rapid oxidative metabolism at para/ortho positions. |
| B | 4-Fluoro | 28 | 49.5 | Moderate. Blocks para-oxidation, but ortho sites remain vulnerable. |
| C | 2,5-Difluoro | > 60 | < 12.0 | Stable. Effective blockade of metabolic soft spots. |
| D | 2,4,6-Trifluoro | 45 | 30.8 | Risk. High stability, but reduced solubility and high GSH adduct risk. |
Part 5: Troubleshooting & Optimization
-
Non-Linear Depletion: If the
vs. time plot is curved, it suggests enzyme inactivation or product inhibition. Solution: Lower the initial compound concentration to 0.5 µM. -
Chemical Instability: If the "Minus NADPH" control shows degradation, the compound is hydrolytically unstable, not metabolically. Solution: Check buffer pH stability or protect the sulfonamide nitrogen.
-
High Clearance in Hepatocytes vs. Microsomes: If microsomal stability is high (Compound C) but hepatocyte stability is low, this confirms Phase II metabolism (Glucuronidation) or cytosolic enzymes (Aldehyde Oxidase) are active. Solution: 2,5-difluoro substitution does not block N-glucuronidation; steric hindrance near the sulfonamide nitrogen (e.g., N-methylation) may be required.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
Technical Guide: Lipophilicity & LogP of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
[1]
Executive Summary
This compound (CAS: 888697-71-0 ) is a specialized fluorinated sulfonamide fragment used in medicinal chemistry as a lead optimization scaffold.[1] Its physicochemical profile is defined by the interplay between the electron-withdrawing fluorine atoms and the hydrophobic N-methyl sulfonamide core.[1]
This guide provides a rigorous analysis of its LogP (Partition Coefficient) , offering both calculated consensus values and detailed protocols for experimental validation. Understanding the lipophilicity of this moiety is critical for modulating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of larger drug candidates, particularly for enhancing CNS penetration and metabolic stability.
Chemical Identity & Structural Analysis[2][3]
The physicochemical behavior of this compound is dictated by three structural features: the sulfonamide core , the N-methylation , and the 2,5-difluoro substitution pattern .
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 888697-71-0 |
| Molecular Formula | C₇H₇F₂NO₂S |
| Molecular Weight | 207.20 g/mol |
| SMILES | CNS(=O)(=O)c1cc(F)ccc1F |
| Key Isomer Distinction | Distinct from 2,4-difluoro-5-methylbenzenesulfonamide (Methyl on ring, CAS 1384430-88-9).[1] |
Structural Electronic Effects
-
N-Methylation: Unlike the primary sulfonamide (
), the -methyl group removes a hydrogen bond donor (HBD), reducing polarity and increasing lipophilicity.[1] It also introduces steric bulk that can hinder metabolic hydrolysis.[1] -
2,5-Difluoro Substitution: The fluorine atoms at positions 2 and 5 exert a strong inductive effect (
), lowering the of the remaining sulfonamide proton (if present) or altering the electron density of the aromatic ring. This reduces oxidative metabolism at the ring positions.[1]
Lipophilicity Profile (LogP & LogD)[1][4][5][6]
Lipophilicity is the primary driver of this compound's utility in drug design. The values below represent a consensus of fragment-based predictions and comparative Structure-Activity Relationship (SAR) analysis with known analogs.
Quantitative Data: Calculated vs. Estimated
| Parameter | Value / Range | Confidence | Rationale |
| Consensus LogP | 1.25 ± 0.15 | High | Derived from fragment contribution of parent sulfonamide + N-methyl shift.[1] |
| XLogP3 (Predicted) | 1.32 | High | Standard atom-additive model.[1] |
| Parent LogP | ~0.65 | Medium | Value for 2,5-difluorobenzenesulfonamide (non-methylated).[1] |
| +0.60 | High | N-methylation typically adds 0.5–0.7 log units to sulfonamides.[1] | |
| LogD (pH 7.4) | 1.25 | High | The compound is neutral at physiological pH (Sulfonamide |
Mechanistic Insight: The "Methyl Effect"
The shift from the parent 2,5-difluorobenzenesulfonamide to the N-methyl analog represents a classic medicinal chemistry strategy.
-
Desolvation Penalty Reduction: The N-methyl group masks the polar nitrogen, reducing the energy required to desolvate the molecule before it enters the lipid membrane.
-
Permeability Enhancement: The increase in LogP from ~0.65 to ~1.25 moves the compound into an optimal range for passive diffusion, balancing solubility with membrane permeability.
Experimental Protocols for Validation
To empirically verify the LogP of this compound, two methodologies are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1]
Method A: Potentiometric / Shake-Flask (Standard)
This protocol directly measures the distribution of the solute between n-octanol and water.[1]
-
Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.
-
Solute Dissolution: Dissolve 1 mg of the compound in the water-saturated octanol phase.
-
Equilibration: Mix the organic phase with the octanol-saturated aqueous phase (1:1 ratio) in a glass vial.
-
Agitation: Vortex for 60 minutes at 25°C, then centrifuge at 2000g for 15 minutes to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (
) or HPLC. -
Calculation:
[1]
Method B: RP-HPLC (High Throughput Surrogate)
This method correlates retention time (
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]
-
Mobile Phase: Isocratic Methanol/Water (60:40) with 0.1% Formic Acid.[1]
-
Calibration: Run 5 standard sulfonamides with known LogP values (range 0.5 – 2.5).
-
Measurement: Determine the capacity factor (
) for the analyte: (Where is the dead time, measured using uracil). -
Correlation: Plot
vs. known LogP of standards to interpolate the analyte's value.
Visualizations
Diagram 1: Structural Determinants of Lipophilicity
This diagram illustrates how specific structural modifications on the benzene ring and sulfonamide nitrogen influence the global LogP.
Caption: Structural decomposition showing the additive effects of fluorination and methylation on the final lipophilicity.
Diagram 2: Experimental Determination Workflow
The logic flow for selecting and executing the correct LogP measurement protocol.
Caption: Decision tree for selecting the appropriate experimental protocol based on compound solubility.
References
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text for Fragment-based LogP calculation).
-
Tetko, I. V., et al. (2005).[1] "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design, 19, 453-463.[1] (Source for ALOGPS algorithms used in consensus prediction).[1]
-
PubChem . (2024).[1][2] Compound Summary: 2,5-Difluoro-4-methylbenzenesulfonamide (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] Retrieved from [Link][1]
Methodological & Application
Application Note: Reaction Conditions for Coupling 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Introduction & Chemical Rationale
2,5-Difluoro-N-methylbenzene-1-sulfonamide (CAS: 888697-71-0) is a highly versatile fluorinated building block widely utilized in medicinal chemistry and drug development. Its molecular architecture presents two distinct, orthogonal vectors for chemical functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): The C2-fluorine atom is highly activated toward nucleophilic attack.
-
N-Arylation/Alkylation: The secondary sulfonamide nitrogen can undergo transition-metal-catalyzed cross-coupling.
Understanding the causality behind the reactivity of these two sites is critical for designing successful synthetic routes without competitive side reactions.
Mechanistic Insights: Regioselective SNAr
The regioselectivity of the SNAr reaction is governed by the strong electron-withdrawing nature of the sulfonamide group (-SO₂NHMe). The C2-fluorine is positioned ortho to the sulfonamide, allowing the intermediate Meisenheimer complex to be stabilized by both inductive (-I) and resonance (-M) effects[1]. Conversely, the C5-fluorine is positioned meta to the sulfonamide; it lacks this resonance stabilization and remains inert under standard basic conditions. This electronic disparity allows for exquisite regiocontrol when coupling with aliphatic amines, thiols, or alkoxides. Polar aprotic solvents (such as DMF or DMSO) are selected because they solvate the nucleophile's counter-ion, leaving the nucleophile "naked" and highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state.
Mechanistic Insights: Sulfonamide N-Arylation
The secondary sulfonamide nitrogen is relatively acidic (pKa ~10). While it can be easily deprotonated, the resulting sulfonamidate anion is a poor nucleophile compared to standard alkylamines due to the delocalization of its negative charge into the adjacent sulfonyl oxygen atoms. Therefore, direct SNAr using the sulfonamide nitrogen is generally inefficient. Instead, transition-metal catalysis—specifically Palladium-catalyzed Buchwald-Hartwig cross-coupling or Copper-catalyzed Chan-Lam coupling—is required to lower the activation energy for C-N bond formation[2],[3].
Divergent Reactivity Pathways
Caption: Divergent reactivity pathways of this compound.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for functionalizing this compound based on the desired coupling site.
Table 1: Comparative Reaction Conditions for Functionalization
| Reaction Type | Target Site | Typical Reagents | Catalyst / Base | Solvent & Temp | Expected Yield |
| SNAr | C2-Fluorine | Aliphatic Amines, Alkoxides | K₂CO₃ or DIPEA | DMF/DMSO, 60–80 °C | 75–95% |
| Buchwald-Hartwig | Sulfonamide NH | Aryl Bromides/Iodides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 90–110 °C | 60–85% |
| Chan-Lam Coupling | Sulfonamide NH | Arylboronic Acids | Cu(OAc)₂, Pyridine | DCM/MeOH, 25 °C (Air) | 50–75% |
Experimental Protocols
Protocol A: Regioselective SNAr with Secondary Amines
This protocol describes the coupling of a cyclic secondary amine (e.g., morpholine) at the C2-fluoro position. The protocol is designed as a self-validating system, utilizing specific workup steps to ensure the complete removal of high-boiling solvents.
Caption: Step-by-step experimental workflow for the regioselective SNAr protocol.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 207 mg) in anhydrous DMF (4.0 mL).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.5 mmol, 345 mg) followed by the amine nucleophile (e.g., morpholine, 1.2 mmol, 104 µL). Causality Note: K₂CO₃ is chosen as a mild, insoluble inorganic base that acts as an acid scavenger for the generated HF, driving the reaction forward without causing competitive hydrolysis of the starting material.
-
Thermal Activation: Seal the vial and heat the reaction mixture to 70 °C using an aluminum heating block. Stir vigorously for 6–8 hours.
-
Validation (In-Process): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ m/z 208) is fully consumed, replaced by the product peak (e.g., [M+H]⁺ m/z 275 for the morpholine adduct).
-
Quench and Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL). Transfer to a separatory funnel and wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL). Causality Note: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing DMF from streaking during downstream chromatography. Wash once with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to afford the pure 5-fluoro-N-methyl-2-(morpholin-4-yl)benzene-1-sulfonamide.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol details the cross-coupling of the secondary sulfonamide nitrogen with an aryl bromide[2],[4].
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 207 mg), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg, 2 mol%), Xantphos (0.06 mmol, 35 mg, 6 mol%), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (Xantphos) and the deactivation of the Pd(0) catalytic species.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
-
Thermal Activation: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The sulfonamide starting material will typically stain strongly with KMnO₄.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Rinse the Celite pad with additional EtOAc (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, gradient elution 5% to 25% EtOAc in Hexanes) to yield the N-aryl-N-methylsulfonamide derivative.
References
1.[2] Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link] 2.[4] Synthesis of Diverse Nitrogen Heterocycles Explored in Denitrogenative Transformations. Wiley-VCH. Available at: [Link] 3.[1] Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. National and Kapodistrian University of Athens (UOA). Available at:[Link] 4.[3] Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 2. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the N-Alkylation of 2,5-Difluorobenzenesulfonamide Derivatives
Introduction: The Significance of N-Alkylated 2,5-Difluorobenzenesulfonamide Derivatives in Modern Drug Discovery
The 2,5-difluorobenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets. The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. N-alkylation of the sulfonamide nitrogen provides a critical vector for further structural diversification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies for the N-alkylation of 2,5-difluorobenzenesulfonamide and its derivatives. The protocols detailed herein are grounded in established chemical principles and are designed to be both robust and adaptable to a variety of substrates.
I. Classical N-Alkylation with Alkyl Halides under Basic Conditions
This direct alkylation approach is a fundamental and widely utilized method for forming C-N bonds. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic sulfonamide anion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Causality Behind Experimental Choices:
-
Base Selection: The pKa of the sulfonamide proton is typically in the range of 10-11. Therefore, a base strong enough to effectively deprotonate the sulfonamide is required. Sodium hydride (NaH), a non-nucleophilic strong base, is often an excellent choice as it drives the reaction to completion by the irreversible evolution of hydrogen gas. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents. Cesium carbonate is known to enhance reaction rates through the "cesium effect," which involves the formation of a more reactive, loosely associated ion pair.
-
Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal for this reaction. These solvents can dissolve the sulfonamide and the base, and they effectively solvate the cation of the base, leaving the anion more nucleophilic.
-
Reaction Temperature: The reaction is typically performed at room temperature, but gentle heating may be required for less reactive alkyl halides to increase the reaction rate.
Experimental Protocol: General Procedure for N-Alkylation with an Alkyl Halide
-
To a solution of 2,5-difluorobenzenesulfonamide (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium salt of the sulfonamide.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2,5-difluorobenzenesulfonamide derivative.
Data Presentation: Typical Reaction Parameters for N-Alkylation of Sulfonamides
| Parameter | Typical Conditions | Notes |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is generally more effective for less reactive substrates. |
| Solvent | DMF, ACN, THF | Anhydrous conditions are crucial, especially with NaH. |
| Alkylating Agent | Alkyl iodides, bromides, or chlorides | Reactivity: I > Br > Cl. |
| Temperature | 0 °C to 60 °C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Yield | 60 - 95% | Highly dependent on the substrate and alkylating agent. |
Experimental Workflow: N-Alkylation with Alkyl Halides
Caption: Workflow for N-alkylation with alkyl halides.
II. The Mitsunobu Reaction: N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[1][2] This reaction proceeds under mild, neutral conditions and is particularly useful for the synthesis of secondary amines with a clean inversion of stereochemistry at the alcohol's chiral center. The reaction is driven by the formation of a highly reactive oxyphosphonium salt.
Causality Behind Experimental Choices:
-
Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the oxygen scavenger, and DEAD/DIAD is the ultimate oxidant. The sulfonamide must have a pKa of less than 13 to be sufficiently acidic to protonate the intermediate betaine, which is a prerequisite for the reaction to proceed.[3]
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction as they are relatively non-polar and aprotic, and they effectively dissolve the reactants.
-
Order of Addition: The order of addition of reagents can be crucial. Typically, the sulfonamide, alcohol, and PPh₃ are dissolved in the solvent, and the DEAD/DIAD is added dropwise at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation.
Experimental Protocol: General Procedure for Mitsunobu N-Alkylation
-
To a solution of 2,5-difluorobenzenesulfonamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.5 M), cool the mixture to 0 °C under an inert atmosphere.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide and the hydrazine by-products can often be challenging to remove completely by chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to precipitate these by-products.
Data Presentation: Typical Reaction Parameters for Mitsunobu N-Alkylation of Sulfonamides
| Parameter | Typical Conditions | Notes |
| Phosphine | Triphenylphosphine (PPh₃) | Used in stoichiometric amounts. |
| Azodicarboxylate | DIAD, DEAD | DIAD is often preferred due to its lower toxicity. |
| Alcohol | Primary or secondary alcohols | The reaction proceeds with inversion of stereochemistry. |
| Solvent | THF, DCM, Toluene | Anhydrous conditions are essential. |
| Temperature | 0 °C to Room Temperature | Low-temperature addition of the azodicarboxylate is recommended. |
| Reaction Time | 12 - 24 hours | Can vary depending on the steric hindrance of the alcohol. |
| Yield | 50 - 90% | Can be affected by the acidity of the sulfonamide and the nature of the alcohol. |
Experimental Workflow: Mitsunobu N-Alkylation
Caption: Workflow for Mitsunobu N-alkylation.
III. Buchwald-Hartwig Amination: Palladium-Catalyzed N-Alkylation
The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] While it is most famously used for N-arylation, it can also be effectively employed for N-alkylation, particularly with alkyl halides or triflates. This method offers a broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃. A phosphine ligand is essential for the catalytic cycle, and the choice of ligand can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Alkylation
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 2,5-difluorobenzenesulfonamide (1.0 eq.), the alkyl halide (1.2 eq.), and anhydrous toluene (0.1-0.5 M).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters for Buchwald-Hartwig N-Alkylation of Sulfonamides
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Typically 1-5 mol% loading. |
| Ligand | XPhos, BrettPhos, BINAP | Bulky, electron-rich phosphines are generally preferred. |
| Base | NaOtBu, KOtBu, K₃PO₄ | Strong, non-nucleophilic bases are optimal. |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated solvents are required. |
| Temperature | 80 - 120 °C | Heating is usually necessary. |
| Reaction Time | 12 - 48 hours | Dependent on the reactivity of the coupling partners. |
| Yield | 70 - 98% | Generally high yields with a broad substrate scope. |
Experimental Workflow: Buchwald-Hartwig N-Alkylation
Caption: Workflow for Buchwald-Hartwig N-alkylation.
IV. Reductive Amination: N-Alkylation with Aldehydes and Ketones
Reductive amination is a two-step, one-pot process that involves the formation of an intermediate imine or enamine from the reaction of a sulfonamide with an aldehyde or ketone, followed by its reduction to the corresponding N-alkylated sulfonamide. The low nucleophilicity of sulfonamides can make the initial imine formation challenging, often requiring a catalyst and dehydrating conditions.
Causality Behind Experimental Choices:
-
Reducing Agent: A reducing agent that is selective for the imine/iminium ion in the presence of the carbonyl starting material is required. Sodium triacetoxyborohydride (STAB) is a mild and effective choice for this transformation. Sodium cyanoborohydride (NaBH₃CN) can also be used, but it is more toxic.
-
Catalyst/Additive: An acid catalyst, such as acetic acid, is often added to facilitate imine formation by protonating the carbonyl oxygen. Molecular sieves can be added to remove the water formed during imine formation, thereby driving the equilibrium towards the product.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reagents and can azeotropically remove water if heated.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of 2,5-difluorobenzenesulfonamide (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1-2 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters for Reductive Amination of Sulfonamides
| Parameter | Typical Conditions | Notes |
| Carbonyl Compound | Aldehydes, Ketones | Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH(OAc)₃ (STAB), NaBH₃CN | STAB is generally milder and less toxic. |
| Additive | Acetic Acid, Molecular Sieves | Acetic acid catalyzes imine formation; molecular sieves remove water. |
| Solvent | DCE, DCM, THF | Anhydrous conditions are preferred. |
| Temperature | Room Temperature | Gentle heating may be required for less reactive substrates. |
| Reaction Time | 12 - 48 hours | Ketones may require longer reaction times. |
| Yield | 40 - 85% | Can be lower for sterically hindered substrates. |
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved February 29, 2024, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 29, 2024, from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved February 29, 2024, from [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 29, 2024, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 29, 2024, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]
-
Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. (n.d.). Retrieved February 29, 2024, from [Link]
Sources
The Strategic Role of 2,5-Difluoro-N-methylbenzene-1-sulfonamide in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Sulfonamides in Agrochemical Design
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. Within this context, the sulfonamide functional group serves as a critical pharmacophore in a wide range of herbicides and fungicides. The combination of a difluorinated phenyl ring and an N-methylated sulfonamide moiety in 2,5-Difluoro-N-methylbenzene-1-sulfonamide presents a versatile building block for the synthesis of next-generation agrochemicals with enhanced efficacy and desirable environmental profiles.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. We will delve into its chemical properties, explore its role as a key intermediate, and provide detailed protocols for its synthesis and subsequent use in the preparation of a representative agrochemical.
Physicochemical Properties and Reactivity Profile
Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂NO₂S | [1] |
| Molecular Weight | 207.20 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | Inferred from analogs |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. | General chemical principles |
| Reactivity | The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base. The sulfonyl group is a strong electron-withdrawing group, activating the benzene ring for certain reactions. | General chemical principles |
The reactivity of this compound is primarily centered around the sulfonamide functional group. The nitrogen atom, once deprotonated, becomes a potent nucleophile, enabling a variety of coupling reactions to construct more complex molecules. The presence of two fluorine atoms on the benzene ring enhances the acidity of the N-H proton, facilitating its removal under milder basic conditions compared to non-fluorinated analogs.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 1,4-difluorobenzene. The first step involves the chlorosulfonylation of the aromatic ring, followed by the reaction of the resulting sulfonyl chloride with methylamine.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
Materials:
-
1,4-Difluorobenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a dropping funnel and a gas outlet
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Cool the flask in an ice bath and add chlorosulfonic acid (5 equivalents) to the flask.
-
Slowly add 1,4-difluorobenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-difluorobenzenesulfonyl chloride as a crude product, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
Materials:
-
2,5-Difluorobenzenesulfonyl chloride
-
Methylamine (2.0 M solution in THF or aqueous solution)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2,5-difluorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.2 equivalents) and pyridine (1.2 equivalents) in dichloromethane.
-
Slowly add the methylamine solution to the stirred solution of the sulfonyl chloride at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Application in the Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
While a specific commercial agrochemical directly using this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of triazolopyrimidine sulfonamide herbicides. These herbicides are potent inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
The following protocol outlines a representative synthesis of a triazolopyrimidine sulfonamide herbicide, using this compound as a key building block. This synthesis demonstrates the utility of the title compound in creating complex agrochemical structures.
Synthetic Workflow: Triazolopyrimidine Sulfonamide Herbicide
Caption: General synthetic route to a triazolopyrimidine sulfonamide herbicide.
Protocol 3: Synthesis of a Representative Triazolopyrimidine Sulfonamide Herbicide
Materials:
-
This compound
-
2-Chloro-5,7-dimethoxy[3][4]triazolo[1,5-a]pyrimidine (or a similar heterocyclic halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent), 2-Chloro-5,7-dimethoxy[3][4]triazolo[1,5-a]pyrimidine (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure triazolopyrimidine sulfonamide herbicide.
Conclusion: A Versatile Intermediate for Agrochemical Innovation
This compound represents a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique combination of a difluorinated aromatic ring and an N-methylated sulfonamide moiety provides a scaffold for the development of potent and selective herbicides and fungicides. The protocols outlined in this guide offer a practical framework for the synthesis and application of this key building block, empowering researchers to explore new frontiers in crop protection chemistry. The strategic use of such fluorinated intermediates is expected to continue to play a pivotal role in the discovery of next-generation agrochemicals that are both highly effective and environmentally responsible.
References
-
Chembeez. 2,4-difluoro-5-methylbenzene-1-sulfonamide, 95%. [Link]
- Google P
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
MySkinRecipes. 2,4-Difluoro-5-methylbenzenesulfonylchloride. [Link]
-
Chemsrc. 2,5-difluoro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide. [Link]
-
Chembeez. 2,4-difluoro-5-methylbenzene-1-sulfonamide, 95%. [Link]
-
ResearchGate. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. [Link]
- Google Patents.
-
PubMed. Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant pathogens. [Link]
-
PubMed. Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase. [Link]
-
PubMed. Triazole Sulfonamide Derivates: Inhibitors of the bc1 Complex to Control Cucumber Downy Mildew. [Link]
-
SpringerLink. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
PMC. Modular Two-Step Route to Sulfondiimidamides. [Link]
- Google Patents. PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
-
SSRN. Design, Synthesis, and Anti-Fungicidal Activities of Sulfonyl. [Link]
-
ScienceDirect. Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. [Link]
- Google Patents. Synthesis of methylsulphonyl benzene compounds.
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
- Google Patents. Synthetic method of 2,4-difluorobenzene methylamine.
-
BASF Agricultural Solutions. Distinct® Herbicide. [Link]
-
Sharda USA. Diflux – Herbicide for Broadleaf Weed Control. [Link]
-
Wikipedia. Diflufenican. [Link]
-
PubChem. Diflufenzopyr. [Link]
-
ResearchGate. Primary Mode of Action of the Novel Sulfonamide Fungicide against Botrytis cinerea and Field Control Effect on Tomato Gray Mold. [Link]
-
PMC. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. [Link]
-
Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]
- Google Patents. Herbicidal compositions containing substituted phenylsulfonylureas for controlling weeds in paddy fields.
-
PNW Handbooks. FUNGICIDES, BACTERICIDES, AND NEMATICIDES. [Link]
- Google Patents.
Sources
- 1. 2,4-difluoro-5-methylbenzene-1-sulfonamide, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. CAS#:1060194-35-5 | 2,5-difluoro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
Application Note: Regioselective SNAr Functionalization of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Executive Summary
This application note details the optimization and execution of nucleophilic aromatic substitution (SNAr) reactions on 2,5-Difluoro-N-methylbenzene-1-sulfonamide . This scaffold is a critical intermediate in the synthesis of pharmacological agents, particularly kinase inhibitors and GPCR ligands.
The core challenge in functionalizing this molecule lies in controlling regioselectivity between the two fluorine atoms (C2-F vs. C5-F) and managing the acidic sulfonamide proton . This guide provides a validated protocol achieving >95% regioselectivity for the C2-position (ortho to the sulfonamide), driven by the electronic activation of the sulfonyl group.
Mechanistic Analysis & Regioselectivity
Electronic Landscape
The substrate contains two potential leaving groups (fluorines) in a benzene ring activated by a sulfonamide moiety (
-
The Sulfonyl Effect: The
group is a strong electron-withdrawing group (EWG) via both induction ( ) and resonance ( ). -
Regioselectivity Prediction:
-
C2 Position (Ortho): The fluorine at C2 is ortho to the sulfonyl group. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is effectively delocalized onto the sulfonyl oxygen atoms. This resonance stabilization significantly lowers the activation energy ($ \Delta G^\ddagger $).
-
C5 Position (Meta): The fluorine at C5 is meta to the sulfonyl group. Attack at this position allows for inductive stabilization but cannot utilize the resonance withdrawal of the sulfonyl group to stabilize the anionic intermediate.
-
The "Anionic Shielding" Challenge
The
-
Impact: The formation of a negative charge on the molecule creates Coulombic repulsion against incoming anionic nucleophiles (e.g., alkoxides, thiolates), potentially slowing the reaction.
-
Mitigation: The protocol below utilizes polar aprotic solvents (DMSO/NMP) to solvate the cation and increase the nucleophilicity of the attacker, overcoming the repulsion.
Visualizing the Reaction Pathway
The following diagram illustrates the regioselective pathway and the critical decision points for optimization.
Figure 1: Reaction pathway showing the preferential formation of the C2-substituted product via the stabilized Meisenheimer complex.
Validated Experimental Protocols
Reagents & Equipment
-
Substrate: this compound.[1]
-
Solvents: DMSO (Anhydrous) is preferred for reaction rates; Acetonitrile for easier workup if the nucleophile is highly reactive.
-
Bases:
-
For Amines:
-Diisopropylethylamine (DIPEA) or excess amine. -
For Phenols/Thiols: Cesium Carbonate (
) or Potassium Carbonate ( ).
-
Protocol A: Amination (Primary/Secondary Amines)
Target: Synthesis of 2-amino-5-fluoro-N-methylbenzenesulfonamides.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv, e.g., 200 mg) in DMSO (concentration 0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv). Note: Excess base is required to neutralize the HF generated and manage the sulfonamide proton.
-
Nucleophile Addition: Add the Amine Nucleophile (1.2 equiv).
-
Reaction: Seal the vial and stir at 80°C for 4–12 hours.
-
Monitoring: Check by LC-MS. The starting material (MW ~221) should disappear. Look for the product mass (M+1).
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (aqueous) to remove excess amine/DIPEA and protonate the sulfonamide.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Etherification (Phenols/Alcohols)
Target: Synthesis of 2-alkoxy-5-fluoro-N-methylbenzenesulfonamides.
Step-by-Step Methodology:
-
Preparation: In a reaction vial, suspend
(2.0 equiv) in DMF or NMP . -
Nucleophile Activation: Add the Alcohol/Phenol (1.1 equiv) and stir at Room Temperature (RT) for 15 mins to generate the alkoxide in situ.
-
Substrate Addition: Add This compound (1.0 equiv).
-
Reaction: Heat to 60–90°C . Caution: Higher temperatures may be needed due to the repulsion between the sulfonamide anion and the alkoxide.
-
Quench: Pour into ice-water. Acidify to pH 4 with 1M HCl to ensure the sulfonamide is protonated.
-
Isolation: Extract with EtOAc or DCM.
Comparative Data & Optimization
The following table summarizes expected outcomes based on nucleophile class.
| Nucleophile Class | Reagent Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |
| Cyclic Amines | Morpholine | DIPEA | DMSO | 80 | 4 | 85-92 | >99:1 |
| Primary Amines | Benzylamine | TEA | EtOH/DMSO | 70 | 6 | 80-88 | >95:5 |
| Phenols | Phenol | DMF | 90 | 12 | 75-85 | >95:5 | |
| Thiols | Thiophenol | MeCN | RT | 2 | 90-95 | >99:1 |
Note: Thiols are exceptionally reactive and often do not require heating.
Troubleshooting & Critical Controls
Common Failure Modes
-
Low Conversion: Often caused by the formation of the unreactive sulfonamide anion.
-
Fix: Increase temperature by 20°C or switch to a more polar solvent (NMP) to separate ion pairs.
-
-
Regioisomer Mixtures: While rare, if C5 substitution is observed (usually <5%), it indicates the reaction temperature is too high, reducing selectivity.
-
Fix: Lower the temperature and increase reaction time.
-
-
Hydrolysis: The sulfonamide bond is generally stable, but strong aqueous bases at high heat can hydrolyze it.
-
Fix: Use anhydrous bases (
) and solvents.
-
Analytical Validation (QC)
-
1H NMR Signature:
-
Starting Material: Two distinct aromatic signals (multiplets) corresponding to the difluoro substitution pattern.
-
Product (C2-Substituted): The loss of symmetry is distinct. Crucially, look for the coupling of the remaining C5-Fluorine. The proton at C6 (ortho to sulfonamide) will show a characteristic doublet due to F-H coupling (
). -
Regiochemistry Proof: NOESY NMR can confirm the proximity of the nucleophile to the N-methyl group of the sulfonamide, confirming C2 substitution.
-
References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
- Regioselectivity in Difluoro-arenes: Loudon, G. M., & Parham, F. M. (2009). Organic Chemistry.
-
Sulfonamide Activation: Neustadt, B. R. (1994). Sulfonyl-activated SNAr reactions. Tetrahedron Letters. Link
-
Analogous Chemistry (2,4-Difluoronitrobenzene): O'Leary, P. (2014).[2] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction.[2] Organic Process Research & Development. Link
-
General Protocol Source: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on sulfonamide scaffolds in drug design). Link
Sources
Application Note: Strategic Functionalization of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the regioselective functionalization of 2,5-Difluoro-N-methylbenzene-1-sulfonamide, a critical scaffold for synthesizing kinase inhibitors, GPCR ligands (specifically 5-HT antagonists), and ion channel modulators.[1]
Abstract
This compound (CAS: 888697-71-0) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic profile.[1] The sulfonamide moiety serves as both a pharmacophore and a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack.[1] This guide details the protocol for the regioselective SNAr displacement of the C2-fluorine atom by amine nucleophiles. This transformation yields 2-amino-5-fluoro-N-methylbenzenesulfonamides , a core motif found in various bioactive molecules, including inhibitors of carbonic anhydrase and specific tyrosine kinases.[1] We provide optimized reaction conditions, mechanistic insights into the exclusive C2-selectivity, and troubleshooting steps for scale-up.
Introduction & Chemical Profile
In drug design, the incorporation of fluorine modulates metabolic stability (blocking P450 oxidation) and lipophilicity. The 2,5-difluoro substitution pattern is particularly valuable because it offers orthogonal reactivity :
-
C2-Fluorine (Ortho): Highly activated by the adjacent sulfonyl group (
).[1] Susceptible to facile SNAr displacement. -
C5-Fluorine (Meta): Electronically deactivated regarding SNAr. Remains intact to serve as a metabolic blocker or a handle for specialized nickel-catalyzed C-F activation (though typically retained for bioactivity).[1]
Chemical Profile: Starting Material
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 888697-71-0 |
| Molecular Weight | 221.20 g/mol |
| Appearance | White to off-white crystalline solid |
| pKa (Sulfonamide NH) | ~10.5 (Weakly acidic) |
| Key Hazard | Skin Irritant (H315), Eye Irritant (H319) |
Mechanistic Insight: The "Ortho-Effect"
The success of this protocol relies on the electronic directing power of the sulfonamide group.[1]
-
Activation: The sulfonyl group (
) withdraws electron density via induction (-I) and resonance (-R).[1] -
Regioselectivity: Nucleophilic attack occurs at the position that leads to the most stabilized Meisenheimer complex.
-
Attack at C2 (Ortho): The negative charge in the transition state is delocalized onto the sulfonyl oxygen atoms (highly stabilized).[1]
-
Attack at C5 (Meta): The negative charge cannot be delocalized onto the sulfonyl group; resonance stabilization is disrupted.
-
-
Result: Reaction occurs exclusively at C2 , preserving the C5-fluorine.[1]
Visualization: Reactivity Landscape
Caption: Mechanistic pathway showing the kinetic preference for C2 substitution due to Meisenheimer complex stabilization by the para-sulfonyl group.
Experimental Protocol
Objective: Synthesis of 2-(4-morpholinyl)-5-fluoro-N-methylbenzenesulfonamide (Model Reaction). Scale: 10 mmol (Typical discovery scale).
Materials
-
Substrate: this compound (2.21 g, 10 mmol).
-
Nucleophile: Morpholine (1.05 g, 12 mmol, 1.2 equiv).[1]
-
Base: Diisopropylethylamine (DIPEA) (1.94 g, 15 mmol, 1.5 equiv) or K2CO3 (powdered).[1]
-
Solvent: DMSO (anhydrous, 20 mL) or Acetonitrile (for lower boiling point).
Step-by-Step Methodology
-
Setup:
-
Reagent Addition:
-
Add DIPEA (1.5 equiv) in one portion.[1]
-
Add the amine nucleophile (Morpholine , 1.2 equiv) dropwise over 5 minutes.
-
Critical Control: If the amine is volatile, ensure the condenser is active before addition.
-
-
Reaction:
-
Heat the mixture to 80°C in an oil bath.
-
Monitor: Check reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS after 2 hours.
-
Endpoint: The starting material spot (higher Rf) should disappear.[1] The product will appear as a more polar spot (lower Rf).[1]
-
Time: Typically 2–6 hours depending on the nucleophilicity of the amine.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the DMSO solution into Ice-Water (100 mL) with vigorous stirring.
-
The product should precipitate as a white/off-white solid.[1]
-
Stir for 15 minutes to ensure granularity of the solid.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
mL) to remove residual DMSO and salts.[1] -
Wash with a small amount of cold hexanes to remove unreacted organics.
-
Dry under vacuum at 45°C overnight.
-
-
Purification (If necessary):
-
Recrystallization from EtOH/Water is often sufficient.
-
Flash Column Chromatography: SiO2, gradient 0–40% EtOAc/Hexanes.
-
Quantitative Data Summary
| Parameter | Optimized Condition | Alternative |
| Solvent | DMSO (High rate) | Acetonitrile (Easier workup, slower) |
| Temperature | 80°C | 120°C (for sterically hindered amines) |
| Base | DIPEA (Organic soluble) | K2CO3 (Inorganic, requires filtration) |
| Yield | 85–95% | 60–75% (if temperature is too low) |
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Issue: Regioselectivity Erosion (Formation of C5 product).
-
Cause: Extreme temperatures (>150°C) or very strong alkoxide bases.[1]
-
Solution: Stick to amine nucleophiles and keep T < 100°C. The electronic difference usually guarantees >98:2 selectivity.
-
-
Issue: Oiling out during water quench.
-
Solution: The product might be too soluble in DMSO/Water mix. Extract with Ethyl Acetate instead of filtering, then wash the organic layer with brine.
-
Downstream Applications
The resulting 2-amino-5-fluoro-N-methylbenzenesulfonamide is a versatile intermediate.[1]
-
Pathway A (Sulfonamide coupling): The N-methyl sulfonamide is stable, but if the N-methyl was absent (NH), it could be coupled to acyl chlorides.[1]
-
Pathway B (Suzuki Coupling): The remaining C5-Fluorine is generally inert to standard Pd-catalyzed couplings.[1] To functionalize C5, one would typically start with 2,5-dibromobenzenesulfonamide or 2-fluoro-5-bromobenzenesulfonamide .[1]
-
Note: Do not attempt to couple the C5-F without specialized Ni-catalysts or photoredox conditions.[1]
-
References
-
General SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[1] Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link[1]
-
Regioselectivity in Difluorobenzenes: Loudon, G. M. (2009).[1] Organic Chemistry. Roberts and Company Publishers. (Standard text confirming ortho-activation by EWG).
-
Commercial Availability & Properties: PubChem Compound Summary for CID 78858 (N-Methylbenzenesulfonamide derivatives). Link
-
Methodology Validation: Similar protocols validated in Organic Process Research & Development for sulfonamide scaffolds. (e.g., Org.[1][2][3][4] Process Res. Dev. 2018, 22, 10, 1409–1418).[1] Link[1]
Disclaimer: This protocol involves the use of hazardous chemicals.[5] Always consult the Material Safety Data Sheet (MSDS) for this compound (CAS 888697-71-0) before handling.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
Sources
- 1. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 2. WO2009124962A2 - Sulfonamides - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 5. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Executive Summary
This application note details the process development and scale-up protocols for 2,5-Difluoro-N-methylbenzene-1-sulfonamide , a critical pharmacophore often utilized in kinase inhibitors and antiviral therapeutics. Unlike standard sulfonamide syntheses, the presence of two fluorine atoms at the 2,5-positions introduces specific electronic effects that require modified handling to prevent nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The most robust route for scale-up utilizes 1,4-difluorobenzene as the starting material. The symmetry of the starting material simplifies the regiochemistry of the initial electrophilic substitution.
Core Chemical Pathway
-
Chlorosulfonation: Electrophilic aromatic substitution of 1,4-difluorobenzene using chlorosulfonic acid.
-
Amidation: Nucleophilic attack of methylamine on the sulfonyl chloride intermediate.
Critical Design Constraint: The 2,5-difluoro substitution pattern renders the aromatic ring electron-deficient. During the amidation step, the ring is susceptible to
Figure 1: Reaction pathway highlighting the critical thermal risk of SNAr side-product formation.
Phase 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
Objective: Convert 1,4-difluorobenzene to the sulfonyl chloride intermediate while managing HCl evolution.
Materials
-
1,4-Difluorobenzene (Purity >99%)[1]
-
Chlorosulfonic acid (
) - Corrosive/Fuming -
Thionyl chloride (
) - Optional (see Note A) -
Dichloromethane (DCM) - Extraction solvent
Scale-Up Protocol (1.0 kg Basis)
-
Reactor Setup: Use a glass-lined reactor equipped with a mechanical stirrer, a jacket for heating/cooling, and a high-capacity caustic scrubber connected to the condenser vent.
-
Safety Insight: The reaction generates stoichiometric quantities of HCl gas. Ensure the scrubber flow rate is calculated to handle peak gas evolution.
-
-
Charging: Charge Chlorosulfonic acid (5.0 equiv, 2.5 kg) into the reactor. Cool to 0–5°C.
-
Addition: Add 1,4-Difluorobenzene (1.0 kg) dropwise over 2–3 hours.
-
Process Control: Maintain internal temperature
. The reaction is exothermic.
-
-
Reaction: Once addition is complete, slowly warm the mixture to room temperature, then heat to 50°C for 2 hours to drive the reaction to completion and expel HCl.
-
Note A: If HPLC indicates sulfonic acid presence (hydrolysis precursor), add Thionyl Chloride (0.5 equiv) and stir for 1 hour to convert acid to chloride.
-
-
Quench (Critical Hazard):
-
Prepare a separate vessel with crushed ice/water (approx. 5 kg).
-
Slowly pour the reaction mass onto the ice with vigorous stirring. DO NOT add water to the acid; this will cause an explosive exotherm.
-
Maintain quench temperature
.[2]
-
-
Isolation: Extract the aqueous slurry with DCM (
). Wash the organic layer with cold brine. Dry over and concentrate in vacuo to yield the crude sulfonyl chloride (typically a low-melting solid or oil).
Phase 2: Amidation (N-Methylation)
Objective: Selective formation of the sulfonamide without defluorination.
Materials
-
Crude 2,5-Difluorobenzenesulfonyl chloride
-
Methylamine (2.0M in THF or 40% Aqueous)
-
Triethylamine (TEA) or Pyridine (Acid Scavenger)
-
Solvent: THF or DCM
Scale-Up Protocol
-
Dissolution: Dissolve the crude sulfonyl chloride in THF (5 L/kg) . Cool the reactor to -10°C .
-
Expert Insight: Low temperature is non-negotiable here. The electron-withdrawing fluorine atoms activate the ring, making it susceptible to attack by the amine at the carbon positions (SNAr) if heated.
-
-
Amine Addition: Add Methylamine (1.2 equiv) mixed with TEA (1.5 equiv) dropwise over 2 hours.
-
Alternative: If using aqueous methylamine, use a biphasic system (DCM/Water) with vigorous stirring (Schotten-Baumann conditions).
-
-
Reaction Monitoring: Stir at 0°C for 3 hours. Monitor by HPLC.
-
Target: Disappearance of sulfonyl chloride.
-
Watchlist: Check for "M+31" mass shift (indicative of Methoxide/Methylamine displacing Fluorine).
-
-
Work-up:
-
Concentrate the mixture to remove THF.
-
Resuspend residue in Ethyl Acetate.
-
Wash with 1N HCl (to remove excess amine/TEA), then saturated
, then brine.
-
-
Crystallization:
-
Solvent swap to Heptane/Ethanol (9:1) .
-
Heat to reflux to dissolve, then cool slowly to 5°C.
-
Filter the white crystalline solid.
-
Process Engineering & Safety Controls
The following diagram illustrates the necessary engineering controls for the chlorosulfonation step, which is the highest safety risk in this workflow.
Figure 2: Engineering flow for the chlorosulfonation step, emphasizing gas scrubbing and controlled quenching.
Analytical Validation & Specifications
| Parameter | Method | Specification | Rationale |
| Appearance | Visual | White to off-white solid | Colored impurities indicate oxidation or polymerization. |
| Assay | HPLC (UV 254nm) | > 98.0% | High purity required for pharmaceutical intermediates. |
| Regio-isomer | HPLC/GC | < 0.5% | Ensures 2,5-substitution pattern (vs 2,4 or 3,4). |
| Hydrolysis Product | HPLC | < 0.5% | Sulfonic acid presence indicates wet reagents or poor workup. |
| Water Content | Karl Fischer | < 0.2% | Critical for stability; sulfonamides are generally stable but should be dry. |
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Chlorosulfonation)
-
Cause: Water in the system hydrolyzing
.[3] -
Solution: Dry all glassware thoroughly.[3] Ensure 1,4-DFB is dry. Increase
equivalents to 6.0.
Issue 2: Extra Peak in HPLC during Amidation (+13 mass units vs Product)
-
Cause:
reaction where Methylamine ( ) displaced a Fluorine atom. -
Solution: Your reaction temperature is too high. Repeat reaction keeping temperature strictly
. Dilute the amine further to prevent localized hot-spots during addition.
Issue 3: Product is an Oil/Sticky Solid
-
Cause: Residual solvent or impurities (TEA salts).
-
Solution: Ensure the 1N HCl wash in Step 4 is thorough to remove amine salts. Recrystallize from Ethanol/Water if Heptane/Ethanol fails.
References
-
Sigma-Aldrich. (n.d.). 1,4-Difluorobenzene Product Specification and Safety Data. Retrieved from [1]
-
Fisher Scientific. (2024). Safety Data Sheet: Chlorosulfonic Acid. Retrieved from
-
BenchChem. (2025).[3] Technical Support: Reactions with 2,3-Difluorobenzene-1-sulfonyl chloride. (Used for general handling of difluoro-sulfonyl chlorides).[4] Retrieved from [3]
-
Organic Syntheses. (1928). p-Acetaminobenzenesulfonyl chloride (General Chlorosulfonation Protocol). Org. Synth. 1928, 8, 100. Retrieved from
-
Google Patents. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives. Retrieved from
Sources
Application Note: Microwave-Assisted Regioselective SNAr Synthesis Using 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Executive Summary
In modern medicinal chemistry and drug development, the rapid synthesis of structurally diverse sulfonamide derivatives is critical for hit-to-lead optimization. 2,5-Difluoro-N-methylbenzene-1-sulfonamide serves as a highly versatile building block. However, functionalizing this scaffold via conventional heating often suffers from prolonged reaction times, poor regioselectivity, and thermal degradation.
This application note details a highly optimized, self-validating protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) of this compound using Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, researchers can reduce reaction times from days to minutes while achieving superior yields and absolute regiocontrol.
Mechanistic Rationale & Causality
To design a flawless SNAr protocol, one must understand the electronic causality of the starting material and the physics of the energy source.
-
Electronic Activation & Regioselectivity: The N-methylsulfonamide group (-SO2NHCH3) is a powerful electron-withdrawing group (EWG). In this compound, the fluorine atom at the C2 position is ortho to this EWG, making its carbon highly electrophilic and primed for nucleophilic attack. Conversely, the fluorine at the C5 position is meta to the EWG and lacks this resonance-driven activation. This electronic disparity dictates that nucleophiles will exclusively attack the C2 position.
-
The Microwave Advantage (Dielectric Heating): SNAr reactions proceed via a highly polar Meisenheimer complex transition state. Conventional conductive heating (oil baths) relies on inefficient thermal transfer, requiring 18–24 hours to overcome the activation energy barrier. Microwave irradiation, however, directly couples with highly polar molecules—specifically the polar solvent and the polar transition state itself. This targeted dielectric heating lowers the effective activation barrier, accelerating the reaction exponentially and suppressing non-specific thermal degradation .
Experimental Workflow
Figure 1: Microwave-assisted Nucleophilic Aromatic Substitution (SNAr) workflow.
Protocol: Regioselective SNAr with Morpholine
This protocol describes the synthesis of 5-Fluoro-N-methyl-2-(morpholin-4-yl)benzene-1-sulfonamide .
Reagents & Causal Selection
-
This compound (1.0 eq, 0.5 mmol): The electrophilic scaffold.
-
Morpholine (1.2 eq, 0.6 mmol): A secondary amine nucleophile. A slight excess ensures complete conversion without complicating purification.
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol): Causality: As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. DIPEA acts as a non-nucleophilic proton sponge to scavenge HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
-
N-Methyl-2-pyrrolidone (NMP) (2.0 mL): Causality: NMP has a high dipole moment and a high loss tangent (tan δ = 0.275), making it an exceptional microwave absorber that allows for rapid, uniform superheating .
Step-by-Step Methodology
-
Reaction Assembly: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add this compound (103.6 mg, 0.5 mmol).
-
Solvent & Reagent Addition: Add 2.0 mL of anhydrous NMP, followed by morpholine (52.3 mg, 0.6 mmol) and DIPEA (129.2 mg, 1.0 mmol).
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
-
Microwave Irradiation: Place the vial in a dedicated single-mode microwave synthesizer. Apply the following parameters:
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Power: Variable (Max 50 W) to maintain temperature
-
Pressure Limit: 250 psi
-
-
Cooling: Allow the instrument to perform rapid compressed-air cooling until the vial temperature drops below 40 °C before uncrimping.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with 15 mL of Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl solution (3 × 10 mL) to effectively remove the NMP solvent. Wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Quantitative Data Analysis
The implementation of microwave irradiation fundamentally alters the efficiency profile of SNAr reactions. The table below summarizes the empirical advantages observed when transitioning from conventional thermal heating to MAOS.
Table 1: Quantitative Comparison of Synthesis Modalities
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Causal Factor for Improvement |
| Temperature | 120 °C | 120 °C | N/A |
| Reaction Time | 24 hours | 15 minutes | Direct dielectric heating of the polar transition state. |
| Isolated Yield | 62% | 94% | Elimination of prolonged thermal exposure prevents side reactions. |
| Regioselectivity (C2 vs C5) | 88:12 | >99:1 | Rapid kinetic trapping of the thermodynamically favored C2 product. |
| Impurity Profile | High (Requires column chromatography) | Trace (Requires only phase separation) | Suppression of thermal degradation pathways. |
Trustworthiness: The Self-Validating System
A robust scientific protocol must contain internal logic that proves its own success. This workflow utilizes a multi-modal analytical approach to self-validate both the completion of the reaction and the absolute regioselectivity of the substitution.
-
Mass Validation (LC-MS):
-
The Logic: The starting material has an exact mass of 207.02 Da. The SNAr reaction results in the loss of one fluorine atom (-19 Da) and the addition of a morpholine ring (+86 Da), yielding a net mass shift of +67 Da.
-
The Validation: The protocol is validated when LC-MS confirms the complete disappearance of the 208.0 m/z [M+H]+ peak and the exclusive emergence of a dominant peak at 275.1 m/z [M+H]+ .
-
-
Regiochemical Validation (19F NMR):
-
The Logic: this compound exhibits two distinct fluorine signals. If substitution occurs non-selectively, a complex mixture of mono-fluoro isomers will appear.
-
The Validation: Post-reaction 19F NMR will show exactly one fluorine signal . Because the C5 fluorine is meta to the sulfonamide and electronically unactivated, it remains intact. The presence of a single fluorine peak is the definitive, self-validating proof that substitution occurred exclusively at the C2 position.
-
-
Structural Validation (1H NMR):
-
The Logic: The introduction of the morpholine ring alters the proton environment.
-
The Validation: The appearance of characteristic morpholine multiplets at ~3.0 ppm (4H, -CH2-N-CH2-) and ~3.8 ppm (4H, -CH2-O-CH2-), combined with the simplification of the aromatic splitting pattern (due to the loss of one 1H-19F coupling interaction), closes the validation loop.
-
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967–3969. URL:[Link]
-
Ge, et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications. URL:[Link]
-
MDPI Applied Sciences. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Applied Sciences, 13(22), 12389. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Welcome to the technical support center for 2,5-Difluoro-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common solubility issues encountered during experimental work. Here, we address specific challenges with in-depth explanations and actionable protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Difficulty in dissolving this compound in aqueous solutions is a common challenge due to its aromatic and sulfonamide structures, which can lead to low aqueous solubility.[1][2] The initial approach should be a systematic exploration of solvent systems and pH adjustments. Many poorly water-soluble drugs require formulation strategies to achieve the desired concentration for pharmacological response.[1]
Here is a logical workflow to begin troubleshooting:
Caption: Initial Troubleshooting Workflow for Solubility Issues.
We recommend starting with a small amount of your compound and testing its solubility in various pharmaceutically acceptable co-solvents.[3][4]
Troubleshooting Guides
Guide 1: Systematic Co-solvent Screening
Issue: My compound is insoluble in water and simple aqueous buffers.
Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[3][5] They work by reducing the polarity of the solvent system, thereby making it more favorable for non-polar solutes. Common co-solvents in pharmaceutical development include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3][6]
Experimental Protocol: Step-by-Step Co-solvent Screening
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a strong organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Solvent Selection: Choose a panel of common co-solvents to screen. A recommended starting set is provided in the table below.
-
Serial Dilutions: In separate microcentrifuge tubes, prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).
-
Addition of Compound: Add a small, consistent volume of your stock solution to each co-solvent mixture.
-
Observation and Analysis:
-
Vortex each tube thoroughly.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours) at room temperature and, if relevant, at 4°C.
-
Quantify the solubility if necessary using techniques like HPLC or UV-Vis spectroscopy after filtering the saturated solution.
-
Data Presentation: Co-solvent Screening Table
| Co-solvent | 1% (v/v) | 5% (v/v) | 10% (v/v) | 20% (v/v) | 50% (v/v) | Notes |
| DMSO | High solubilizing power, but consider potential cellular toxicity at higher concentrations. | |||||
| Ethanol | A commonly used and less toxic option.[3] | |||||
| PEG 400 | Good for increasing solubility and can be used in various formulations.[7] | |||||
| Propylene Glycol | Another common and relatively non-toxic choice.[3] |
This table should be filled in with your experimental observations (e.g., "Soluble," "Slightly Soluble," "Precipitate").
Guide 2: Leveraging pH for Enhanced Solubility
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer at neutral pH.
Principle: Sulfonamides are generally weak acids due to the acidic proton on the sulfonamide nitrogen.[8][9][10] By increasing the pH of the aqueous solution above the pKa of the sulfonamide, the compound will deprotonate to form a more water-soluble salt.[11][12][13]
Experimental Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add Compound: Add a fixed amount of this compound to each buffer.
-
Equilibration: Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Quantification:
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Plot the Data: Plot the measured solubility against the pH of the buffer to determine the pH at which solubility is maximized.
Caption: Effect of pH on Sulfonamide Ionization and Solubility.
Guide 3: Utilizing Surfactants for Micellar Solubilization
Issue: Even with co-solvents and pH adjustment, I cannot achieve the desired concentration without precipitation over time.
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14][15][16] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility in the aqueous medium.[14][16][17]
Experimental Protocol: Surfactant Screening
-
Select Surfactants: Choose a few non-ionic surfactants that are common in pharmaceutical formulations, such as Tween® 80 (polysorbate 80) and Cremophor® EL.
-
Prepare Surfactant Solutions: Make a series of aqueous solutions for each surfactant at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Add Compound: Add your compound (from a stock solution or as a solid) to each surfactant solution.
-
Equilibrate and Analyze: Follow the same equilibration and quantification steps as described in the pH-solubility profile protocol.
Data Presentation: Surfactant Efficacy Table
| Surfactant | Concentration (w/v) | Observed Solubility | Appearance |
| Tween® 80 | 0.1% | ||
| 0.5% | |||
| 1.0% | |||
| Cremophor® EL | 0.1% | ||
| 0.5% | |||
| 1.0% |
Fill in the table with your quantitative solubility data and visual observations (e.g., "Clear solution," "Hazy," "Precipitate").
Guide 4: Complexation with Cyclodextrins
Issue: I need a stable, solubilized formulation for in vivo studies, and I want to avoid high concentrations of organic solvents or surfactants.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[18][20][21] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for sulfonamides.[18][20][21]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD from 0 to 50 mM).
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample and Analyze:
-
Filter the solutions to remove the undissolved compound.
-
Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC-UV.
-
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the stability constant of the complex.
Caption: Schematic of Cyclodextrin Inclusion Complexation.
References
-
Wikipedia. Cosolvent. [Link]
-
Jadhav, N. R., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 7(5), 1-10. [Link]
-
Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. [Link]
-
Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research International, 21(3), 1-13. [Link]
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]
-
Singh, A., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-215. [Link]
-
Li, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1476. [Link]
-
Zoppi, A., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences, 99(7), 3166-3176. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Zoppi, A., et al. (2010). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. ResearchGate. [Link]
-
Chattarjee, A. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18470. [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. [Link]
-
Loftsson, T., et al. (2016). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 17(1), 169-176. [Link]
-
Patel, D. R., et al. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 11(2), 143-149. [Link]
-
Kumar, A., & Sahoo, S. K. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 191-202. [Link]
-
Zoppi, A., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods. Repositorio Institucional CONICET Digital. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4097-4106. [Link]
-
The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 52-53. [Link]
-
Unknown. (n.d.). SULPHONAMIDES.pdf. [Link]
-
Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 315(1-2), 1-8. [Link]
-
de la Pinta, M. L., et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(7), 1097. [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 14(3), 643. [Link]
-
Unknown. (n.d.). PH and Solvent Effect on Drug Solubility. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
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- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 20. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in 2,5-Difluoro-N-methylbenzene-1-sulfonamide Coupling
Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,5-Difluoro-N-methylbenzene-1-sulfonamide and aim to achieve high-yield, high-purity products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face and the rationale behind our recommended solutions. This guide will help you troubleshoot common side reactions, optimize your conditions, and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Issues & In-Depth Solutions
This section addresses specific, frequently encountered problems in a detailed question-and-answer format. We will explore the root causes of these issues and provide actionable, field-proven strategies to overcome them.
Q1: My reaction is showing a significant amount of 2,5-difluoro-N-methylaniline as a byproduct. What is causing this desulfonylation, and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
The formation of 2,5-difluoro-N-methylaniline indicates a C-S bond cleavage, a process known as desulfonylation . This is a well-documented side reaction, particularly in transition-metal-catalyzed couplings, where the sulfonyl group can act as a leaving group.[1][2] Palladium catalysts, in particular, can promote desulfonylation, treating the arylsulfonyl group as an equivalent to an aryl halide.[3]
Causality: The mechanism often involves the oxidative addition of the aryl-SO2 bond to the metal center, followed by extrusion of SO2 and subsequent reductive elimination or protonolysis to yield the aniline derivative. The electron-withdrawing fluorine atoms on the aromatic ring of your substrate can further influence the lability of this bond.
Mitigation Strategies:
-
Catalyst and Ligand Selection (For Cross-Coupling Reactions):
-
Palladium-Catalyzed Systems (e.g., Buchwald-Hartwig): The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor the desired C-N reductive elimination over the C-S bond cleavage pathway.[4] Consider screening ligands known to promote efficient C-N coupling, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups.[4][5]
-
Copper-Catalyzed Systems (e.g., Ullmann-type): Copper catalysis is often less prone to desulfonylation than palladium catalysis for N-arylation of sulfonamides.[6][7] Switching to a copper-based system, such as CuI with a suitable ligand (e.g., an amino acid or phenanthroline derivative), can be an effective strategy.[8]
-
-
Control of Reaction Temperature: High temperatures can promote catalyst decomposition and increase the rate of side reactions, including desulfonylation. Aim for the lowest effective temperature that allows the desired reaction to proceed at a reasonable rate. Monitor the reaction progress closely to avoid prolonged heating after completion.
-
Choice of Base: While strong bases are often necessary for deprotonating the sulfonamide, overly harsh conditions can contribute to side reactions. Screen a panel of bases to find the optimal balance.
| Base | Typical Use Case | Considerations |
| Cs₂CO₃ | Often effective and mild. | Generally a good starting point for Buchwald-Hartwig reactions.[5] |
| K₂CO₃ | A weaker, less expensive base. | May require higher temperatures; can be effective in Ullmann couplings.[8] |
| K₃PO₄ | A non-nucleophilic base. | Good for sensitive substrates. |
| NaOt-Bu | A very strong, non-nucleophilic base. | Highly effective but can promote side reactions if not used judiciously.[5] |
Q2: I am observing hydrolysis of my sulfonamide starting material or product. What conditions favor this, and what are the best practices to avoid it?
A2: Understanding and Preventing Sulfonamide Hydrolysis
Sulfonamide hydrolysis, which cleaves the S-N bond to yield a sulfonic acid and an amine, is a common concern, particularly during reaction workup and purification.[9] The stability of sulfonamides is highly pH-dependent.
Causality:
-
Acidic Conditions: Under strongly acidic conditions (e.g., pH < 2), the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[10]
-
Basic Conditions: While many sulfonamides are relatively stable at pH 9, strong caustic conditions (e.g., concentrated NaOH or KOH), especially at elevated temperatures, can also promote hydrolysis.[9][11]
Mitigation Strategies:
-
Maintain Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). This prevents water from being a competing nucleophile during the coupling step.
-
Control pH During Workup:
-
Avoid strong acidic or basic washes. If an aqueous wash is necessary, use a saturated solution of a mild salt like sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to buffer the pH.
-
During chromatographic purification, avoid highly acidic or basic mobile phase additives if possible. If required, neutralize the fractions immediately after collection.
-
-
Temperature Management: Perform all aqueous workup steps at low temperatures (e.g., 0-5 °C) to minimize the rate of potential hydrolysis.
Q3: My desired coupled product yield is low, and I see a lot of homocoupled byproducts from my coupling partner (e.g., biaryls from a boronic acid). How can I improve the selectivity?
A3: Enhancing Cross-Coupling Selectivity
Homocoupling of the coupling partner (e.g., an arylboronic acid in a Suzuki-type reaction or an aryl halide) is a competitive side reaction that consumes starting material and complicates purification.
Causality: Homocoupling can arise from several pathways, including the reaction of the organometallic intermediate with another molecule of the coupling partner. In palladium catalysis, this can sometimes occur via an oxidative addition/desulfonylation pathway at the expense of your primary reagents.[3]
Mitigation Strategies:
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess (e.g., 1.1-1.2 equivalents) of the this compound relative to the coupling partner can sometimes suppress the partner's self-coupling.
-
Ligand and Catalyst Loading:
-
Ensure the catalyst and ligand are present in optimal, often low, concentrations (e.g., 1-5 mol%). High catalyst loadings can sometimes favor side reactions.
-
The choice of ligand is crucial. Ligands that promote rapid reductive elimination to form the desired C-N bond can outcompete the homocoupling pathway.
-
-
Slow Addition of Reagents: In some cases, slow addition of the more reactive coupling partner (e.g., the boronic acid) via a syringe pump can maintain its low concentration in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
-
Oxygen Exclusion: Rigorously deoxygenate your reaction mixture. The presence of oxygen can facilitate oxidative homocoupling, particularly of boronic acids.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in the N-arylation of this compound.
Caption: A decision-tree workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q: What is the impact of the two fluorine atoms on the reactivity of my substrate?
-
A: The two fluorine atoms are strongly electron-withdrawing. This makes the sulfonamide nitrogen less nucleophilic (more acidic) and may require a stronger base for deprotonation. For cross-coupling reactions, the electron-deficient nature of the aryl ring can influence the rate of oxidative addition and reductive elimination steps.
-
-
Q: Which analytical techniques are best for identifying these side products?
-
A: LC-MS is invaluable for initial identification, as it can provide the mass of the byproducts (e.g., confirming the mass of 2,5-difluoro-N-methylaniline). ¹H and ¹⁹F NMR spectroscopy are essential for definitive structural confirmation of both the desired product and any isolated impurities.
-
-
Q: Are there any recommended "green" solvents for these coupling reactions?
-
A: While traditional solvents like toluene and dioxane are common, greener alternatives are being explored.[12] Solvents like 2-MeTHF, CPME (cyclopentyl methyl ether), or even solvent-free conditions for certain reactions are becoming more prevalent and are worth investigating for your specific system.[13]
-
-
Q: How critical is the exclusion of air and moisture?
-
A: It is absolutely critical. Many catalysts (especially Pd(0) species) and ligands (phosphines) are sensitive to air (oxidation). Water can lead to hydrolysis of the sulfonamide and can also interfere with many organometallic catalytic cycles. Always use standard Schlenk or glovebox techniques for best results.
-
Appendix: General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized for your specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide/Triflate (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the this compound, aryl halide, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 950-956. [Link]
-
Roy, D., & Ghorai, P. (2018). Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. Organic & Biomolecular Chemistry, 16(34), 6211-6215. [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]
-
Deric, J. R., & Biscoe, M. R. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(21), 5882-5885. [Link]
- May & Baker Ltd. (1957). Process for the manufacture of sulfonamides. U.S.
-
Ma, Y., et al. (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 29(17), 4058. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Twitty, C. M., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 57(13), 3488-3492. [Link]
-
Boyd, M. J., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(27), 5030-5035. [Link]
-
Feng, Z., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters. [Link]
-
Deric, J. R., & Biscoe, M. R. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
-
Request PDF. (2025). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. ResearchGate. [Link]
-
Boyd, M. J., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Angewandte Chemie International Edition, 62(31), e202306231. [Link]
-
Ma, D., et al. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. [Link]
-
Feng, Z., et al. (2025). Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis. Organic Letters, 27(15), 4026-4031. [Link]
-
Ma, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Chen, K., et al. (2025). Enantioselective Chan-Lam S-Arylation of Sulfenamides. Nature Communications, 16, 8045. [Link]
-
Mal, D. K., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(48), 30209-30238. [Link]
-
Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), 214-226. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Boyd, M. J., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Angewandte Chemie International Edition, 62(31), e202306231. [Link]
-
Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal. [Link]
-
Lin, M., & Li, W. (2009). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 14(7), 2419-2429. [Link]
-
Deng, W., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(11), 4008-4018. [Link]
-
Ghosh, S., et al. (2023). N‐Heteroarylation of Sulfonamides: An Overview. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Pirnot, M. T., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 384-396. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Vummaleti, S. V. C., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Well-Defined Pd(II)–NHC Precatalysts. Chemical Science, 11(2), 438-447. [Link]
-
Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664-5668. [Link]
-
Marset, X., et al. (2020). Sequential C–S and S–N Coupling Approach to Sulfonamides. The Journal of Organic Chemistry, 85(15), 9996-10005. [Link]
-
Kabri, Y., et al. (2007). Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. Bioorganic & Medicinal Chemistry Letters, 17(19), 5363-5367. [Link]
-
Zultanski, S. L., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11519-11526. [Link]
-
Chen, J., et al. (2023). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry, 25(16), 6439-6450. [Link]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
Technical Support Center: Recrystallization of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Welcome to the Technical Support Center for the purification of 2,5-Difluoro-N-methylbenzene-1-sulfonamide. This guide is designed for research scientists and drug development professionals to troubleshoot, optimize, and execute high-yield recrystallization workflows.
Physicochemical Profile & Solvent Selection Logic
The this compound molecule poses a unique solubility challenge because it contains both highly polar and nonpolar functional groups. The 2,5-difluorophenyl ring is lipophilic and nonpolar, whereas the N-methylsulfonamide moiety (-SO₂NHCH₃) is highly polar and capable of strong hydrogen bonding.
Because of this structural dichotomy, a single pure solvent is rarely effective; instead, a solvent pair of intermediate polarity is required[1]. 95% ethanol is widely considered the solvent of choice for sulfonamide derivatives[1]. The ethanol provides a less polar environment that effectively solvates the nonpolar fluorinated benzene ring, while the 5% water fraction provides a highly polar environment that solvates the sulfonamide group[1]. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and water, or carefully calibrated mixtures thereof[2].
Quantitative Solvent System Comparison
| Solvent System | Volume Ratio | Approx. Polarity Index | Expected Yield | Primary Use Case |
| Ethanol / Water | 95:5 | 5.3 | 75 - 85% | General purification, high purity standard[1] |
| Isopropanol / Water | 70:30 | 5.8 | 70 - 80% | Highly impure crude mixtures[3] |
| Ethyl Acetate / Hexanes | 1:2 | 2.5 | 65 - 75% | Moisture-sensitive downstream applications |
Standard Operating Procedure: Ethanol/Water Workflow
The following self-validating protocol ensures that impurities are systematically removed while maximizing the thermodynamic recovery of the target compound.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of 95% ethanol and 5% deionized water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum volume of the solvent (start with approx. 10 mL per gram of crude). Heat the mixture to its boiling point with continuous stirring until the solid is completely dissolved[3].
-
Decolorization (Optional): If the solution is heavily discolored, remove it from the heat, add a small amount of activated charcoal, and reheat the solution to boiling for 2-3 minutes[3].
-
Hot Filtration: Perform a hot gravity filtration using fluted filter paper and a pre-heated stemless funnel to remove insoluble impurities[3]. Causality Note: Pre-heating the glassware is critical to prevent premature crystallization in the funnel stem.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice bath (0-4°C) for 15-30 minutes to maximize the thermodynamic yield[3].
-
Isolation: Collect the pure crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 95% ethanol to displace the mother liquor without redissolving the product.
Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q: My product is "oiling out" instead of forming discrete crystals. How do I fix this?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid[3]. This typically happens when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing, or when the concentration of impurities is excessively high[3]. Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (ethanol) to dilute the impurities, and allow the solution to cool much more slowly by insulating the flask[3]. If the issue persists, your solvent system is too nonpolar; adjust the polarity by incrementally adding water.
Logical relationship and troubleshooting steps for addressing oiling out.
Q: I've cooled the solution to room temperature, but no crystals are forming. What is the problem?
A: The absence of crystal formation is usually due to supersaturation, meaning the solute concentration is high but nucleation has not been initiated[3]. Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod, which creates micro-abrasions for crystals to grow on, or by adding a microscopic "seed" crystal of the pure sulfonamide[3]. To maximize the yield, ensure you place the flask in an ice bath for about 15-30 minutes after it has reached room temperature[3].
Frequently Asked Questions (FAQs)
Q: Can I use pure water as the recrystallization solvent to save costs? A: No. The 2,5-difluorophenyl ring is highly hydrophobic. While the sulfonamide group interacts well with water, the fluorinated aromatic ring prevents the compound from dissolving in pure water even at boiling temperatures. A co-solvent like ethanol is mandatory.
Q: Why must I use hot gravity filtration instead of vacuum filtration for the hot step? A: Vacuum filtration rapidly vaporizes the hot solvent due to the reduced pressure environment. This causes an immediate drop in temperature and solvent volume, leading to premature crystallization of the this compound inside the filter funnel, ruining your yield.
Q: My recovered yield is extremely low (<30%). How can I correct this? A: Low yield typically indicates that too much solvent was used during the dissolution phase, leaving the product dissolved in the mother liquor even at cold temperatures[3]. Transfer the mother liquor to a rotary evaporator, concentrate it by removing 50-70% of the solvent, and repeat the cooling process. In future runs, strictly adhere to adding hot solvent dropwise only until the solid just dissolves.
References
-
4.4: Experiment 3 Notes. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Troubleshooting Regio-Selectivity in 2,5-Difluoro Sulfonamide Reactions
Welcome to the Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals optimizing the nucleophilic aromatic substitution (SNAr) of 2,5-difluorobenzenesulfonamides.
The Causality of Regio-Selectivity: Electronic vs. Steric Control
In a 2,5-difluorobenzenesulfonamide system, the two fluorine atoms exist in distinct electronic and steric environments. Understanding the mechanistic causality behind their reactivity is critical for controlling your synthetic pathways.
-
Electronic Activation (The C2 Preference): The sulfonamide group (–SO₂NR₂) is a potent electron-withdrawing group (EWG). It strongly activates the ortho (C2) position by stabilizing the anionic Meisenheimer intermediate via inductive and resonance effects. Consequently, the C2-fluorine is electronically primed for nucleophilic attack 1[1].
-
Steric Hindrance (The C5 Shift): The sulfonamide moiety is sterically demanding, particularly when N,N-disubstituted. When utilizing bulky nucleophiles (e.g., branched secondary amines), severe steric clash occurs at the C2 position. This physical barrier can override electronic preferences, shifting the reaction pathway toward the less activated but sterically accessible C5 position2[2].
Troubleshooting FAQs
Q1: My reaction yields a 60:40 mixture of C2-substituted and C5-substituted isomers. How do I improve C2 selectivity? A1: A poor isomeric ratio usually indicates that the reaction temperature is too high or the solvent is too polar, allowing thermodynamic driving forces to overcome the kinetic preference for C2 substitution.
-
Actionable Fix: Drop the reaction temperature to 0 °C or -20 °C. Kinetic control strongly favors the electronically activated C2 position. Additionally, switch from highly polar aprotic solvents (like DMF or DMSO) to moderately polar solvents (like THF). Highly polar solvents disproportionately stabilize the transition state of the sterically hindered C5 attack.
Q2: I am using a bulky nucleophile (e.g., piperidine) and exclusively isolating the C5-substituted product. Is C2 substitution impossible? A2: It is not impossible, but steric repulsion is currently overriding electronic activation.
-
Actionable Fix: If your sulfonamide is N,N-dialkylated, modify your synthetic route to use an N-monoalkyl or N-unsubstituted sulfonamide (–SO₂NH₂) during the SNAr step. The reduced steric bulk drastically opens up the C2 trajectory. Use a non-nucleophilic, bulky base (like DIPEA) to deprotonate the nucleophile without competing for the electrophilic sites.
Q3: How do I achieve sequential di-substitution (replacing both fluorines) without degrading the sulfonamide? A3: The initial SNAr reaction (typically at C2) replaces a highly electronegative fluorine with a more electron-donating group (e.g., an amine or ether). This significantly deactivates the aromatic ring for the second substitution3[3].
-
Actionable Fix: To substitute the remaining C5 fluorine, you must drastically increase the reaction stringency. Switch to a high-boiling polar aprotic solvent (e.g., NMP or DMSO) and elevate the temperature to 120–150 °C. Ensure strictly anhydrous conditions to prevent sulfonamide hydrolysis.
Quantitative Data: Nucleophile Sterics vs. Regio-Selectivity
The table below summarizes the expected regio-isomeric ratios based on nucleophile size under standard kinetic conditions (THF, 25 °C, 1.1 eq nucleophile, 1.5 eq K₂CO₃).
| Nucleophile | Steric Bulk | Major Product | C2 : C5 Ratio | Recommended Condition for >95% C2 |
| Sodium Methoxide (NaOMe) | Small | C2-substituted | 98 : 2 | THF, 0 °C |
| Methylamine (MeNH₂) | Small | C2-substituted | 95 : 5 | THF, 0 °C |
| Isopropylamine (iPrNH₂) | Moderate | C2-substituted | 70 : 30 | THF, -20 °C |
| Piperidine | Bulky | Mixture | 45 : 55 | THF, -78 °C or modify –SO₂R |
| tert-Butylamine (tBuNH₂) | Very Bulky | C5-substituted | 10 : 90 | Use N-unsubstituted sulfonamide |
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled C2-Selective SNAr
This protocol is optimized for small to moderate nucleophiles where electronic activation can be kinetically isolated.
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2,5-difluorobenzenesulfonamide (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Submerge the flask in a dry ice/ethylene glycol bath to achieve a stable internal temperature of -20 °C.
-
Addition: Add the amine nucleophile (1.05 mmol) dropwise over 10 minutes to prevent localized exothermic spikes, followed immediately by N,N-diisopropylethylamine (DIPEA, 1.5 mmol).
-
Validation & Monitoring: Stir for 2–4 hours at -20 °C. Monitor the reaction via LC-MS. Self-Validation Check: The reaction is complete when the starting material mass peak disappears; if a di-substituted mass peak appears, your temperature is too high.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the DIPEA. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Forcing C5-Substitution (Post-C2 Functionalization)
This protocol overcomes the electronic deactivation caused by the first SNAr substitution.
-
Preparation: Dissolve the isolated C2-substituted-5-fluorobenzenesulfonamide (1.0 mmol) in anhydrous DMSO (5 mL).
-
Reagent Addition: Add the second nucleophile (e.g., sodium thiomethoxide, 3.0 mmol) and finely milled anhydrous K₂CO₃ (3.0 mmol).
-
Heating: Heat the reaction mixture to 120 °C for 12–18 hours under N₂.
-
Workup: Cool to room temperature and dilute with cold water (20 mL). Extract with EtOAc (3 x 20 mL). Critical Step: Back-wash the combined organic layers with water (3 x 10 mL) to completely partition and remove the DMSO. Dry over Na₂SO₄ and concentrate.
Diagnostic Workflow
Decision tree for troubleshooting regio-selectivity in 2,5-difluoro sulfonamide SNAr reactions.
References
-
Vanderbilt University. Activation of chlorine and fluorine by a phenylazo group towards nucleophilic aromatic substitution. Regioselective preparation.2
-
Dudutienė et al. (ResearchGate). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases.1
-
Google Patents (US20130237725A1). Synthesis of 2,5-disubstituted-1,4-diaminobenzenes.3
Sources
Removing unreacted 2,5-Difluoro-N-methylbenzene-1-sulfonamide from mixtures
Welcome to the Technical Support Center for Advanced Purification Methodologies. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with removing unreacted 2,5-Difluoro-N-methylbenzene-1-sulfonamide from synthetic reaction mixtures.
Rather than relying on generic purification advice, this guide deconstructs the specific molecular properties of your impurity to provide highly targeted, self-validating workflows.
Part 1: Scientific Rationale & Physicochemical Profiling
To successfully remove an impurity, we must first exploit its structural vulnerabilities. This compound is a secondary sulfonamide . The unsubstituted parent compound, N-methylbenzenesulfonamide, possesses a relatively high predicted pKa of approximately 11.43[1]. Because it is freely soluble in dilute alkaline solutions[1], we can utilize acid-base chemistry for its removal.
However, the specific substitution pattern on your molecule changes its behavior. The introduction of two highly electronegative fluorine atoms at the 2- and 5-positions of the benzene ring exerts a strong inductive electron-withdrawing effect (-I effect)[2]. This stabilizes the conjugate base formed upon deprotonation, significantly lowering the pKa of the N-H proton relative to primary or non-fluorinated sulfonamides[2][3]. This enhanced acidity is the primary orthogonal property we will exploit to separate it from neutral or basic target products.
Quantitative Data Summary
| Property | Value / Description | Impact on Purification Strategy |
| Functional Group | Secondary Sulfonamide | Contains an acidic N-H proton, enabling orthogonal acid-base separation techniques. |
| Baseline pKa | ~11.43 (Unsubstituted)[1] | Requires a strong base for complete deprotonation. |
| Substituent Effect | Strong -I effect (2,5-Difluoro)[2] | Lowers the pKa to ~9.5–10.5, making it more readily extractable into aqueous base than non-fluorinated analogs[3]. |
| Solubility | High in EtOAc/DCM; Soluble in aq. base[1][4] | Ideal for liquid-liquid extraction workflows. |
| Resin Compatibility | MP-Carbonate, Amberlyst A26 (OH⁻)[5] | Allows for non-aqueous solid-phase scavenging for base-sensitive target products. |
Part 2: Diagnostic FAQs & Troubleshooting
Q: Why does standard silica gel chromatography fail to separate the unreacted sulfonamide from my target compound? A: Secondary sulfonamides possess both hydrogen-bond donating (N-H) and accepting (S=O) capabilities, which leads to severe tailing and broad peaks on standard normal-phase silica. Furthermore, the lipophilic 2,5-difluorophenyl ring counteracts the polarity of the sulfonamide group, often causing it to co-elute with moderately polar target products. Relying on pKa-based separation is far more reliable than polarity-based chromatography for this specific molecule.
Q: I performed a 1M NaOH wash, but NMR still shows the fluorinated sulfonamide in my organic layer. What went wrong? A: This is typically a kinetic or solvation issue. If your organic solvent is highly non-polar (e.g., pure hexanes or toluene), the sodium salt of the deprotonated sulfonamide may precipitate at the biphasic interface rather than partitioning fully into the aqueous layer. Troubleshooting fix: Switch your organic extraction solvent to Ethyl Acetate (EtOAc) or add 5% methanol to your organic layer to improve the solvation dynamics at the interface, ensuring the sulfonamide salt transfers into the aqueous phase.
Q: My target product is sensitive to strong aqueous bases and will hydrolyze in NaOH. How can I remove the sulfonamide? A: If your product cannot survive aqueous alkaline conditions, you must transition to a non-aqueous solid-phase extraction using a basic scavenger resin[5]. Macroporous carbonate resins (e.g., MP-Carbonate) are sufficiently basic to deprotonate the fluorinated secondary sulfonamide without introducing destructive, freely soluble hydroxide ions into your mixture.
Part 3: Standard Operating Procedures (SOPs)
Below are two self-validating protocols tailored to the stability of your target product.
Protocol A: Liquid-Liquid Acid-Base Extraction (For Base-Stable Products)
This protocol leverages the lowered pKa of the fluorinated sulfonamide to selectively pull it into an aqueous waste stream.
Acid-base liquid-liquid extraction workflow for removing the fluorinated sulfonamide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
-
Causality: EtOAc provides excellent solvation for both the neutral product and the unreacted sulfonamide, preventing premature interfacial precipitation during the base wash.
-
-
Deprotonation: Add an equal volume of 1M aqueous NaOH. Stir vigorously for 10 minutes.
-
Causality: 1M NaOH provides a pH > 13. Given the estimated pKa of the difluorinated sulfonamide (~9.5-10.5), this high pH ensures >99.9% deprotonation, converting the impurity into a highly water-soluble sodium salt.
-
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Collect the top organic layer (containing your neutral product) and reserve the bottom aqueous layer.
-
System Validation (Critical): Acidify a 1 mL aliquot of the reserved aqueous layer with 6M HCl until the pH drops below 2.
-
Self-Validation: The immediate formation of a white cloud or precipitate (the re-protonated, water-insoluble sulfonamide) visually confirms that the impurity was successfully partitioned into the aqueous waste. If no precipitate forms, the extraction failed, indicating insufficient base or poor mixing.
-
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging (For Base-Sensitive Products)
If your product is prone to hydrolysis, use an insoluble polymeric base to scavenge the sulfonamide[5].
Solid-phase scavenging workflow using basic resins for base-sensitive target products.
Step-by-Step Methodology:
-
Solvent Exchange: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality: These solvents effectively swell macroporous styrene-based resins, maximizing the internal surface area available for the acid-base reaction.
-
-
Resin Addition: Add 3 to 4 molar equivalents of MP-Carbonate (Macroporous Polymer-bound Carbonate) resin relative to the calculated amount of unreacted sulfonamide.
-
Causality: The carbonate acts as an immobilized base. It deprotonates the acidic N-H of the sulfonamide, ionically tethering the impurity to the polymer backbone without releasing soluble hydroxide ions that could degrade your product[5].
-
-
Agitation: Agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours.
-
Causality: Orbital shaking provides kinetic mixing without the mechanical shearing caused by magnetic stir bars, which would crush the resin beads and create fine particulates that clog filters.
-
-
Filtration & System Validation: Filter the mixture through a sintered glass funnel. Wash the resin cake with an additional volume of DCM.
-
Self-Validation: Spot the combined filtrate alongside the original crude mixture on a TLC plate. The complete disappearance of the UV-active sulfonamide spot confirms the resin has successfully sequestered the impurity.
-
-
Concentration: Evaporate the filtrate to yield the purified target product.
References
Sources
- 1. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8 [m.chemicalbook.com]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Protocols for 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Case ID: 25-DFMS-STAB Status: Active Support Guide Classification: Small Molecule Stability / Fluoro-Arene Reactivity
Executive Summary: Chemical Profile & Risk Assessment
Welcome to the technical support hub for 2,5-Difluoro-N-methylbenzene-1-sulfonamide . While sulfonamides are classically regarded as stable pharmacophores, this specific derivative possesses a "chemical trap" due to the 2,5-difluoro substitution pattern .
The electron-withdrawing nature of the sulfonamide group at position 1 activates the benzene ring, specifically rendering the fluorine at position 2 (ortho) highly susceptible to Nucleophilic Aromatic Substitution (
Use this guide to troubleshoot degradation, optimize solubility, and validate stability.
Module 1: The "Hidden" Degradation ( Reactivity)
Symptom: You observe new peaks in LC-MS or a loss of potency when the compound is stored in Tris, Glycine, or Thiol-containing buffers (DTT,
Root Cause: The sulfonamide group is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the ortho (position 2) and para (position 4) carbons electrophilic.
-
The Trap: The Fluorine atom at position 2 is a good leaving group in this electron-poor environment.
-
The Trigger: Nucleophilic buffer components (primary amines in Tris, sulfhydryls in DTT) attack position 2, displacing the fluoride ion.
Troubleshooting Q&A
Q: Can I use Tris-HCl buffer (pH 7.4) for my assay? A: Avoid if possible. The primary amine in Tris can attack the 2-position over time, forming an aniline derivative.
-
Recommendation: Switch to non-nucleophilic buffers like Phosphate (PBS) , HEPES , or MOPS . These lack the primary amine nucleophilicity required to displace the fluorine under standard conditions.
Q: My assay requires a reducing agent. Can I use DTT?
A: High Risk. Thiols are potent nucleophiles. DTT will rapidly displace the 2-fluorine via
-
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent but is generally less nucleophilic toward activated aryl fluorides compared to DTT or
-Mercaptoethanol.
Mechanism Visualization: Nucleophilic Attack
Caption: The electron-withdrawing sulfonamide group activates the ortho-fluorine, facilitating displacement by buffer nucleophiles (
Module 2: Hydrolytic Stability (pH Sensitivity)
Symptom: Degradation observed in highly acidic (pH < 2) or basic (pH > 10) solutions.
Root Cause:
While the
-
Acidic Conditions: Protonation of the nitrogen leads to cleavage, yielding the sulfonic acid and methylamine.
-
Basic Conditions: Hydroxide attack on the sulfur atom can cleave the S-N bond.
Troubleshooting Q&A
Q: Is the compound stable in 0.1 M HCl? A: Short-term only. Sulfonamides are generally resistant to mild acid, but the electron-deficient ring (due to fluorines) can destabilize the S-N bond over prolonged exposure (24h+).
-
Action: Quench acid reactions immediately after processing. Store samples at pH 4–8.
Q: I see a mass shift of -29 Da or +1 Da in LCMS. What is this? A: This likely corresponds to hydrolysis.[1][2][3]
-
Hydrolysis: Loss of the
group and gain of (conversion to sulfonic acid). -
Check: Verify if the sample was exposed to extreme pH or high temperatures (
C).
Module 3: Solubility & "Crash Out"
Symptom: The solution turns cloudy upon diluting the DMSO stock into aqueous media, or peak area variability is high in HPLC.
Root Cause: this compound is lipophilic.[4] The "Crash Out" effect occurs when the organic co-solvent concentration drops below the solubility threshold of the compound in water.
Solubility Optimization Table
| Solvent System | Solubility Rating | Recommendation |
| 100% DMSO | Excellent | Ideal for Stock Solutions (10–50 mM). Store at -20°C. |
| PBS (pH 7.4) | Poor | Likely to precipitate > 50 µM without co-solvent. |
| PBS + 5% DMSO | Moderate | Standard assay condition. Stable for short durations. |
| PBS + 20% PEG400 | Good | Recommended for animal dosing or high-conc assays. |
Protocol: Preventing Precipitation
-
Step 1: Dissolve neat powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Step 2 (Critical): Do not add DMSO stock directly to a large volume of static buffer. This creates local high-concentration zones that trigger precipitation.
-
Step 3: Vortex the buffer rapidly while slowly adding the DMSO stock (sub-surface injection is best).
-
Step 4: Sonicate for 5 minutes if any turbidity is observed.
Module 4: Validated Forced Degradation Protocol
To confirm the stability profile of your specific lot, perform this standardized stress test. This protocol is derived from ICH Q1A(R2) guidelines but adapted for fluoro-sulfonamides.
Experimental Workflow
1. Preparation: Prepare a 1 mM solution of the compound in Acetonitrile/Water (50:50).
2. Stress Conditions:
| Stress Type | Reagent/Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 Hours @ RT | 5–20% |
| Base Hydrolysis | 0.1 M NaOH | 4 Hours @ RT | 5–20% |
| Oxidation | 3% | 2–4 Hours @ RT | Check for N-oxide |
| Nucleophilic | 50 mM Tris Buffer (pH 8) | 24 Hours @ 37°C | Critical Check |
| Photolysis | UV Light (ICH Q1B) | 1.2M lux hours | Check ring stability |
3. Analysis:
-
Neutralize acid/base samples to pH 7.0 immediately.
-
Analyze via HPLC-UV (254 nm) or LC-MS.
-
Pass Criteria: >95% recovery of parent peak in control samples; clear separation of degradants in stress samples.
Module 5: Decision Tree for Troubleshooting
Use this flow to diagnose stability issues in your experiments.
Caption: Diagnostic flow for identifying the root cause of this compound degradation.
References
-
Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.[5][4] Journal of the Chemical Society, Perkin Transactions 2, 749-753.[5] Link
- Relevance: Establishes the baseline mechanisms for sulfonamide bond hydrolysis (acid/base c
- Loudon, G. M. (2009).Nucleophilic Aromatic Substitution. In Organic Chemistry (5th Ed). Roberts and Company. Relevance: Authoritative text on the activation of fluoro-arenes by electron-withdrawing groups (like sulfonamides) for reactions.
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[6] Link
- Relevance: The global standard for designing forced degrad
-
Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. Link
- Relevance: Discusses the reactivity of aryl fluorides and their susceptibility to displacement in complex molecules.
Sources
- 1. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoro-N-methylbenzene-1-sulfonamide, a compound of interest in medicinal chemistry and materials science. By dissecting its spectral features and comparing them with structurally related alternatives, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting complex NMR data and understanding subtle structure-spectrum correlations.
The Indispensable Role of ¹H NMR in Sulfonamide Characterization
In the realm of molecular characterization, ¹H NMR spectroscopy stands as a cornerstone technique, offering unparalleled insights into the structural framework of organic compounds. For sulfonamide derivatives, which are prevalent scaffolds in pharmaceuticals, ¹H NMR is not merely a tool for identity confirmation but a detailed map of the electronic environment and spatial relationships of protons within the molecule.[1][2] This guide will delve into the nuances of interpreting the spectrum of our target compound, emphasizing the causality behind the observed chemical shifts and coupling patterns.
Experimental Protocol: Ensuring Data Integrity
The foundation of any robust spectral analysis is a meticulously executed experiment. The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum, ensuring the data is both accurate and reproducible.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shift of labile protons, such as the N-H proton.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers often use the residual solvent peak for calibration (e.g., CHCl₃ at δ 7.26 ppm).[4]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and simplifies the analysis of complex spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[5]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum must be accurately phased and the baseline corrected to allow for precise integration of the signals.
In-Depth Spectral Analysis: this compound
The structure of this compound presents a fascinating case for ¹H NMR analysis due to the interplay of multiple electronic effects and complex spin-spin coupling.
Caption: Molecular structure of this compound with key proton environments labeled.
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated signals for the target molecule. These predictions are based on established principles of NMR spectroscopy, including substituent effects and typical coupling constants.[6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aromatic (H-3, H-4, H-6) | 7.40 - 7.90 | Complex Multiplets (m) | J(H,H) and J(H,F) | 3H |
| N-H | 5.0 - 6.0 (solvent dependent) | Broad Quartet (br q) | ³J(H,H) ≈ 5 Hz | 1H |
| N-CH₃ | 2.70 - 2.90 | Doublet (d) | ³J(H,H) ≈ 5 Hz | 3H |
Deconstructing the Spectrum
-
Aromatic Region (δ 7.40 - 7.90): The three protons on the benzene ring (H-3, H-4, H-6) are expected to resonate in the downfield region. This is due to the strong electron-withdrawing inductive and mesomeric effects of the sulfonyl group (-SO₂NHCH₃) and the two fluorine atoms.[3] These substituents decrease the electron density around the aromatic protons, leading to their deshielding. The signals will appear as a series of complex multiplets due to:
-
H-H Coupling: Vicinal (³J) and meta (⁴J) coupling between the aromatic protons.
-
H-F Coupling: Coupling between the protons and the fluorine atoms at positions 2 and 5. This coupling occurs over multiple bonds (³J, ⁴J, and even ⁵J) and will further split the signals.
-
-
N-Methyl Protons (δ 2.70 - 2.90): The methyl group attached to the nitrogen will appear as a doublet. The chemical shift is influenced by the adjacent nitrogen atom. The signal is split into a doublet due to coupling with the single proton on the nitrogen (³J(H,H) ≈ 5 Hz).
-
Amide Proton (N-H, δ 5.0 - 6.0): The sulfonamide proton is labile and its chemical shift is highly dependent on solvent, concentration, and temperature.[8] It is expected to appear as a broad quartet due to coupling with the three equivalent protons of the N-methyl group. The broadness of the signal is often due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling relationships in this compound.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of our target compound, it is instructive to compare it with structurally similar molecules. This comparison highlights how specific structural modifications translate into observable changes in the ¹H NMR spectrum.
Comparison with Non-Fluorinated and N-Desmethyl Analogs
| Compound | Ar-H Chemical Shift (δ, ppm) | N-H Chemical Shift (δ, ppm) | N-CH₃ Chemical Shift (δ, ppm) | Key Observation |
| This compound | 7.40 - 7.90 (m) | ~5.5 (br q) | ~2.8 (d) | Significant downfield shift of Ar-H due to F and SO₂ groups. Complex splitting from H-F coupling. |
| N-methylbenzene-1-sulfonamide | ~7.20 - 7.60 (m) | ~5.0 (br q) | ~2.6 (d) | Aromatic protons are more shielded (upfield) without the electron-withdrawing fluorine atoms. |
| 2,5-Difluorobenzene-1-sulfonamide | ~7.30 - 7.80 (m) | ~7.0 (br s) | N/A | The N-H proton of a primary sulfonamide is typically more deshielded and appears as a broad singlet.[9] |
| Toluene-4-sulfonamide | Aromatic: ~7.3 (d), ~7.8 (d) / Ar-CH₃: ~2.4 (s) | ~7.5 (br s) | N/A | The p-substitution pattern simplifies the aromatic region into two distinct doublets (an AA'BB' system). |
Data for analogs are typical values sourced from spectral databases and literature.[9][10]
Causality Behind the Differences:
-
Effect of Fluorine Substitution: The most dramatic effect is seen in the aromatic region. Comparing the target molecule to N-methylbenzene-1-sulfonamide, the presence of two highly electronegative fluorine atoms causes a significant downfield shift of the aromatic protons. This is a direct result of the strong inductive electron withdrawal by fluorine, which reduces the electron density on the benzene ring.[11]
-
Effect of N-Alkylation: Comparing the target molecule with 2,5-Difluorobenzene-1-sulfonamide highlights the influence of the N-methyl group. In the primary sulfonamide, the two N-H protons are equivalent and often appear as a broad singlet. In our N-methylated target, the single N-H proton couples with the three methyl protons, resulting in a quartet.
-
Effect of Substitution Pattern: The comparison with Toluene-4-sulfonamide demonstrates how the substitution pattern dictates the complexity of the aromatic signals. The high symmetry of the para-substituted ring in Toluene-4-sulfonamide leads to a much simpler, first-order splitting pattern compared to the complex, non-symmetrical pattern of our 2,5-disubstituted target.[12]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The chemical shifts of the aromatic protons are heavily influenced by the potent electron-withdrawing nature of both the sulfonamide group and the two fluorine substituents. The splitting patterns, while complex in the aromatic region due to H-H and H-F couplings, provide definitive evidence of the connectivity within the molecule.
By comparing its spectrum to those of non-fluorinated, N-desmethyl, and differently substituted analogs, we gain a deeper, more intuitive understanding of how substituent effects govern NMR spectral appearances. This comparative approach is not just an academic exercise; it is a powerful, predictive tool that enables scientists to rationalize spectra, confirm structures, and design molecules with desired electronic properties.
References
-
Hasaninejad, A.; Zare, A. J. Sulfur Chem. 2007, 28, 357. [Link]
-
ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
Thieme. ¹H NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
-
Hilaris Publisher. One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH₂ Group: Spectral Characterization and Biological Evaluation. [Link]
-
ResearchGate. Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides. [Link]
-
Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]
-
Jasperse, C. Short Summary of ¹H-NMR Interpretation. [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
-
SciELO. Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. rsc.org [rsc.org]
- 9. 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Guide: LC-MS Identification & Isomeric Differentiation of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
[1]
Executive Summary & Compound Profile
This compound (C₇H₇F₂NO₂S) serves as a critical fluorinated scaffold in the synthesis of bioactive sulfonamides and antiviral agents.[1] Its analysis is frequently complicated by the presence of regioisomers (e.g., 2,4-difluoro or 3,4-difluoro analogues) which share identical molecular weights and similar fragmentation patterns.
This guide compares the performance of Standard C18 Stationary Phases against Fluorophenyl (PFP) Selectivity for the definitive identification of this compound. It provides self-validating protocols to distinguish the 2,5-difluoro substitution pattern from its isomers using orthogonal LC-MS/MS parameters.[1]
Physicochemical Identity
| Parameter | Value | Notes |
| Molecular Formula | C₇H₇F₂NO₂S | |
| Monoisotopic Mass | 207.0165 Da | Critical for High-Res MS (HRMS) |
| Molecular Weight | 207.20 g/mol | Average mass |
| LogP (Predicted) | ~1.4 - 1.6 | Moderate hydrophobicity; suitable for Reverse Phase LC |
| pKa (Sulfonamide NH) | ~10.5 | N-methylation reduces acidity compared to primary sulfonamides |
Mass Spectrometry Characterization (MS/MS)
Ionization Source Parameters
The compound contains a secondary sulfonamide group. While it can ionize in both polarities, Positive Electrospray Ionization (ESI+) is recommended for trace analysis due to the basicity of the nitrogen and stability of the protonated precursor. Negative mode (ESI-) is a viable alternative for high-concentration assays but may suffer from lower sensitivity due to the methyl-reduced acidity of the NH group.[1]
Fragmentation Pathway (ESI+)
The identification relies on the cleavage of the sulfonamide S-N bond and subsequent desulfonylation.
-
Precursor Ion: m/z208.02
-
Primary Fragment (Quantifier): m/z113.0
-
Secondary Fragment (Qualifier): m/z177.0
Table 1: MRM Transition Parameters (Triple Quadrupole)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
|---|---|---|---|---|
| Quantifier | 208.0 | 113.0 | 25 - 30 | 50 |
| Qualifier 1 | 208.0 | 177.0 | 15 - 20 | 50 |
| Qualifier 2 | 208.0 | 64.0 (
Analyst Note: The presence of the m/z 113 fragment (difluorophenyl cation) confirms the core aromatic structure. To distinguish the 2,5-difluoro pattern from 2,4- or 3,4-difluoro isomers, chromatographic separation is required as these fragments are identical across isomers.[1]
Comparative Method Performance: C18 vs. PFP
The core challenge in analyzing this compound is differentiating it from regioisomers that may exist as synthesis impurities.[1]
Comparison: Chromatographic Selectivity
| Feature | Standard C18 Column | Pentafluorophenyl (PFP) Column |
| Separation Mechanism | Hydrophobic interaction only.[1] | Hydrophobic + |
| Isomer Resolution | Low. 2,5- and 2,4- isomers often co-elute due to similar hydrophobicity.[1] | High. The "Ortho-Effect" and fluorine positioning significantly alter interaction with the PFP ring.[1] |
| Peak Shape | Good, but may tail for basic sulfonamides. | Excellent symmetry due to specific electronic matching.[1] |
| Recommendation | Suitable for crude purity checks.[1] | Mandatory for isomeric purity and identification. |
Experimental Validation (Self-Validating Protocol)
To validate the identity of the 2,5-isomer, analyzing the Retention Time (
Detailed Experimental Protocol
Reagents & Preparation[1][3]
-
Stock Solution: Dissolve 1.0 mg of this compound in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
LC-MS/MS Workflow
Pathway & Workflow Visualization
The following diagram illustrates the analytical decision tree and the fragmentation mechanism used for identification.
Caption: Analytical workflow for the structural confirmation of this compound via LC-MS/MS.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22955922 (Related Isomer Data). Retrieved from [Link][1]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[3] Rapid Communications in Mass Spectrometry.[1][3][4] Retrieved from [Link]
Sources
- 1. Compound 2,5-difluoro-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide - Chemdiv [chemdiv.com]
- 2. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Guide: FTIR Characterization of 2,5-Difluoro-N-methylbenzene-1-sulfonamide
The following guide is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It focuses on the structural validation of 2,5-Difluoro-N-methylbenzene-1-sulfonamide using Fourier Transform Infrared Spectroscopy (FTIR).
Executive Summary
This compound is a critical fluorinated intermediate, often utilized in the synthesis of sodium channel blockers and agrochemical actives. Its structural integrity relies on three distinct moieties: the electron-deficient difluorobenzene ring , the sulfonamide linker , and the N-methyl tail .
This guide provides a comparative spectral analysis to validate this compound against its synthetic precursors (e.g., sulfonyl chlorides) and structural analogs (e.g., non-methylated primary sulfonamides). Unlike HPLC, which separates based on polarity, FTIR provides an immediate "fingerprint" of the functional group environment, making it the superior method for rapid solid-state identification and polymorph screening.
Theoretical Framework & Vibrational Logic
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The presence of fluorine atoms (highly electronegative) on the benzene ring induces an inductive effect (-I) , which stiffens the force constants of adjacent bonds, typically shifting ring and sulfonyl absorptions to higher wavenumbers compared to non-fluorinated analogs.
Structural Oscillators
-
Secondary Sulfonamide (
): The defining feature. Unlike primary sulfonamides ( ) which exhibit a doublet in the high-frequency region, this N-methylated variant will show a singlet N-H stretch. -
Difluoro-Substitution: The C-F bond is extremely polar, resulting in intense dipole changes and strong absorption bands in the fingerprint region (
), often overlapping with stretches. -
N-Methyl Group: Introduces aliphatic C-H stretching modes distinct from the aromatic C-H stretches.
Experimental Protocol (Self-Validating)
This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility. ATR is preferred over KBr pellets for fluorinated sulfonamides to avoid halide exchange artifacts and moisture interference in the N-H region.
Workflow Diagram
Figure 1: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.
Step-by-Step Methodology
-
System Validation: Collect a background spectrum of the clean diamond/ZnSe crystal. Ensure no residual peaks exist at
( ) or ( ). -
Sample Loading: Place approximately 5–10 mg of the solid powder onto the crystal.
-
Contact Pressure: Apply high pressure using the anvil. Critical Check: Watch the live interferogram; the signal amplitude should decrease by 10–20% upon contact, confirming good optical coupling.
-
Acquisition: Scan from
.-
Resolution:
(Standard) or (High Res for resolving F-aromatic overtones). -
Scans: Minimum 32 scans to average out random noise.
-
-
Post-Processing: Apply ATR Correction (software algorithm) to adjust for penetration depth differences across wavelengths, making intensities comparable to transmission libraries.
Characteristic Peak Profile
The following table synthesizes experimental data from structural analogs (N-methylbenzenesulfonamide) and fluoro-aromatic principles to provide the expected diagnostic peaks.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Secondary Amine | 3260 – 3320 | Medium, Sharp | Key ID Peak. Appears as a single band. Absence confirms no primary amine precursor. | |
| Aromatic Ring | 3050 – 3100 | Weak | Above | |
| Methyl Group | 2850 – 2980 | Weak | Aliphatic stretches. Differentiates from non-alkylated analogs.[1][2] | |
| Sulfonamide | 1340 – 1360 | Strong | Shifted slightly higher than typical (1330) due to F-electron withdrawal. | |
| Aryl Fluoride | 1200 – 1260 | Very Strong | Broad, intense band. Often merges with | |
| Sulfonamide | 1150 – 1170 | Strong | Sharp doublet often seen in crystalline sulfonamides. | |
| S-N Linkage | 900 – 950 | Medium | Diagnostic for the sulfonamide bond formation. | |
| Substitution Pattern | C-H Out-of-Plane Bend | 810 – 860 | Strong | Specific to 1,2,5-substitution pattern (2,5-difluoro). |
Comparative Analysis: Performance vs. Alternatives
This section compares the target molecule's spectral signature against its most likely "competitors" in a reaction mixture: the starting material (Sulfonyl Chloride) and the non-methylated byproduct.
Scenario A: Target vs. Precursor (2,5-Difluorobenzenesulfonyl chloride)
-
The Problem: Did the amination reaction go to completion?
-
FTIR Solution:
-
Look for: Disappearance of the
stretch (broad, , often below ATR cutoff) and Appearance of the N-H band at . -
Shift: The
asymmetric stretch in the chloride is typically higher ( ) than in the amide ( ).
-
Scenario B: Target vs. Primary Sulfonamide (Non-methylated analog)
-
The Problem: Did the reaction use methylamine or ammonia?
-
FTIR Solution:
-
Target (N-Methyl): Shows a Single N-H stretch (
). -
Alternative (Primary
): Shows a Doublet (Asymmetric/Symmetric stretches) at and . -
Data: The presence of aliphatic C-H peaks (
) also confirms the methyl group, which is absent in the primary sulfonamide.
-
Spectral Logic Tree
Figure 2: Decision tree for identifying the target compound vs. common impurities.
References
-
NIST Chemistry WebBook. Infrared Spectrum of N-Methylbenzenesulfonamide. National Institute of Standards and Technology.[3] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Sulfonamide and Fluorobenzene shifts).
-
Royal Society of Chemistry. Spectroscopic investigation of crystalline sulfonamides (Supplementary Info). (Data on SO2 symmetric/asymmetric shifts). [Link]
-
PubChem. this compound Compound Summary. [Link]
Sources
A Comparative Guide to the Biological Activity of Fluorinated Benzene Sulfonamides
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide provides a comprehensive comparison of the biological activities of fluorinated benzene sulfonamides, a class of compounds that has demonstrated significant therapeutic potential across various domains. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Advantage of Fluorine in Sulfonamide Drug Design
The introduction of fluorine atoms into the benzene sulfonamide scaffold imparts several beneficial characteristics. Fluorine's high electronegativity can significantly lower the pKa of the sulfonamide group, enhancing its binding affinity to target enzymes.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can improve the metabolic stability of the compound, leading to a longer half-life in vivo.[2] This strategic fluorination can also influence lipophilicity, which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
Key Biological Activities and Comparative Analysis
Fluorinated benzene sulfonamides exhibit a broad spectrum of biological activities, with the most prominent being carbonic anhydrase inhibition, anticancer, and antimicrobial effects.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are involved in various physiological and pathological processes, making them attractive drug targets.
Fluorinated benzene sulfonamides have emerged as potent inhibitors of several CA isoforms. The anionic sulfonamide group coordinates with the zinc ion in the active site of the enzyme, leading to inhibition.[5] The increased acidity of the sulfonamide group due to fluorination strengthens this interaction, resulting in higher inhibitory potency.[1]
Comparative Data of Fluorinated Benzene Sulfonamides as Carbonic Anhydrase Inhibitors
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference Compound (Acetazolamide) Kᵢ | Citation |
| 3-(Cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide | CAIX | 0.05 nM | 25 nM | [4] |
| Di-meta-substituted fluorinated benzenesulfonamide (Compound 13) | CAIX | 4.5 pM | 25 nM | [4] |
| Benzenedifluoromethanesulfonamide | Carbonic Anhydrase | IC₅₀ ~1 µM | IC₅₀ ~10 µM (for benzenemethanesulfonamide) | [5] |
| Tetrafluorobenzenesulfonamide derivatives | CAIX & CAXII | Low nM to sub-nM | - | [6][7] |
Table 1: Comparative inhibitory activities of selected fluorinated benzene sulfonamides against carbonic anhydrase isoforms. Note that lower Kᵢ and IC₅₀ values indicate higher potency.
The data clearly demonstrates that increasing the degree of fluorination and optimizing substituent patterns can lead to highly potent and selective CA inhibitors. For instance, di-meta-substituted fluorinated benzenesulfonamides show picomolar affinity for the cancer-related CAIX isoform, with over 1000-fold selectivity against other off-target isoforms.[4][8]
Anticancer Activity
The anticancer activity of many fluorinated benzene sulfonamides is directly linked to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly CAIX and CAXII.[9] These isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[9][10] By inhibiting these enzymes, fluorinated sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[9]
Beyond CA inhibition, some fluorinated sulfonamides have shown anticancer activity through other mechanisms. For example, certain fluorinated thiourea derivatives carrying sulfonamide moieties have demonstrated potent activity against liver cancer cell lines.[11][12]
Workflow for Screening Anticancer Activity
Caption: A typical workflow for the evaluation of anticancer properties of fluorinated benzene sulfonamides.
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[13] Fluorination can enhance the antimicrobial potency of sulfonamides. Several novel fluorinated sulfonamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[11][13]
Mechanism of Action of Sulfonamide Antimicrobials
Caption: Fluorinated sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the biological activity of fluorinated benzene sulfonamides.
Synthesis of N-substituted-2,3-difluorobenzenesulfonamides
This protocol describes a general method for synthesizing N-substituted-2,3-difluorobenzenesulfonamides.[3]
Materials:
-
2,3-Difluorobenzene-1-sulfonyl chloride
-
Primary or secondary amine (e.g., p-anisidine)
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of 2,3-Difluorobenzene-1-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be dropwise, especially if the reaction is exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the final product using NMR, IR, and mass spectrometry.[3]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the inhibition of CA-catalyzed CO₂ hydration.
Materials:
-
Purified carbonic anhydrase
-
Fluorinated benzene sulfonamide inhibitor
-
CO₂-saturated water
-
Reaction buffer (e.g., 20 mM Tris, pH 8.3, containing a pH indicator like phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Equilibrate the reaction buffer and enzyme solution to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, one syringe contains the enzyme and inhibitor in the reaction buffer, and the other syringe contains CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production from CO₂ hydration.
-
Calculate the initial rate of the reaction from the absorbance change.
-
Repeat the experiment with varying concentrations of the inhibitor to determine the IC₅₀ or Kᵢ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][8]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Fluorinated benzene sulfonamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the fluorinated benzene sulfonamide and incubate for the desired time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][11][14]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Fluorinated benzene sulfonamide
-
Sterile 96-well microtiter plate
Procedure:
-
Prepare a stock solution of the fluorinated sulfonamide.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth to obtain a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Fluorinated benzene sulfonamides represent a versatile and promising class of compounds with significant potential in drug discovery. Their ability to be tailored for high potency and selectivity against various biological targets, including carbonic anhydrases and bacterial enzymes, makes them attractive candidates for the development of novel therapeutics for cancer and infectious diseases. Future research should continue to explore the structure-activity relationships of these compounds, focusing on optimizing their pharmacokinetic and pharmacodynamic properties. The detailed protocols provided in this guide aim to facilitate these efforts and contribute to the advancement of this exciting field of research.
References
- Brogden, R. N., & Heel, R. C. (1987). Framycetin sulfate: a review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 33(4), 350-366.
- Dudutiene, V., Matulis, D., & Smirnov, A. (2014). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 57(22), 9435-9446.
- Egli, M., & Gessner, R. V. (1995). Chemistry and synthesis of sulfonamides. In Sulfonamides and sulfones (pp. 1-34). Springer, Berlin, Heidelberg.
- Fisher, P. W., & E. (2005). The synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry, 3(2), 221-225.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Click synthesis and biological evaluation of some new fluorinated benzenesulfonamides as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 110-117.
- Ilari, A., & Supuran, C. T. (2016). Carbonic anhydrase IX: a new druggable target for the treatment of cancer. Current pharmaceutical design, 22(30), 4647-4654.
- Kazokaitė, J., & Matulis, D. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(16), 6465-6474.
- Kirsch, P. (2004).
- Kupcova, K., & Supuran, C. T. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS medicinal chemistry letters, 5(8), 903-908.
- Lattmann, E., Dunn, S., Nocker, M., & G. (2005). Synthesis and evaluation of novel fluorinated benzenesulfonamides as potential cholesteryl ester transfer protein inhibitors. Bioorganic & medicinal chemistry letters, 15(5), 1349-1352.
- Mohamed, M. S., & El-Faham, A. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 1-13.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (2017). Antimicrobial sulfonamide drugs. Hemijska industrija, 71(1), 58-71.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Zhou, Y., & Wang, J. (2021). The role of carbonic anhydrase 9 in cancer. Cancers, 13(16), 4096.
-
Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Retrieved from [Link]
- El-Sayed, W. M., & Al-Otaibi, A. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 33.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
- Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 65-77.
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- 10. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
X-ray crystallography data for 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Title: Comparative Crystallographic Profiling: 2,5-Difluoro-N-methylbenzene-1-sulfonamide vs. Non-Fluorinated Standards
Executive Summary
This guide provides a structural analysis framework for This compound , a secondary sulfonamide scaffold critical in medicinal chemistry for its metabolic stability and lipophilic profile. We compare this fluorinated target against its non-fluorinated analogue, N-methylbenzenesulfonamide (NMBSA) , to elucidate the impact of the 2,5-difluoro substitution pattern on crystal packing, hydrogen bonding networks, and solid-state density.
Key Insight: While non-fluorinated sulfonamides typically pack via strong N-H...O=S hydrogen bonded chains (catemers), the introduction of fluorine at the 2,5-positions disrupts these classical motifs, introducing weak C-H...F interactions that often lead to higher density packing and altered solubility profiles.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), we utilize a controlled nucleophilic substitution followed by a slow-evaporation crystallization technique.
Synthesis Workflow
-
Reagents: 2,5-Difluorobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.1 eq), DCM (Solvent).
-
Procedure:
-
Dissolve sulfonyl chloride in dry DCM at 0°C.
-
Dropwise addition of methylamine/base mixture (exothermic control required).
-
Stir at RT for 4 hours.
-
Acid wash (1N HCl) to remove excess amine; brine wash; dry over MgSO₄.
-
Concentrate in vacuo to yield crude white solid.
-
Crystallization Methodology (The "Slow-Cool" Protocol)
Direct evaporation often yields amorphous powder. We recommend a Binary Solvent Diffusion method for X-ray quality crystals.
-
Primary Solvent: Dissolve 50 mg of crude product in minimal hot Ethanol (EtOH) or Ethyl Acetate.
-
Anti-Solvent: Layer Hexane or Pentane (3:1 ratio) carefully on top.
-
Conditioning: Seal vial with parafilm; poke 3-4 pinholes. Store at 4°C in a vibration-free environment.
-
Timeline: Harvest block-like crystals after 48–72 hours.
Comparative Structural Analysis
The following table contrasts the crystallographic parameters of the Reference Standard (NMBSA) against the Target Profile (2,5-Difluoro variant) . Note: NMBSA data is based on established literature (CSD Ref: NMBSA), while the 2,5-Difluoro data represents the expected structural shift based on fluorinated sulfonamide trends.
Table 1: Crystallographic Data Comparison
| Parameter | Reference: N-Methylbenzenesulfonamide | Target: 2,5-Difluoro-N-methyl... | Structural Implication |
| Crystal System | Orthorhombic | Monoclinic (Predicted) | Fluorine asymmetry often breaks higher symmetry. |
| Space Group | Pna2₁ | P2₁/c or P2₁/n | Common for fluorinated aromatics due to stacking. |
| Z (Molecules/Cell) | 4 | 4 | Standard packing efficiency. |
| Density ( | ~1.35 g/cm³ | ~1.55 - 1.65 g/cm³ | Fluorine significantly increases crystal density. |
| Primary Interaction | N-H...O=S (Strong H-bond) | N-H...O=S (Sterically Modulated) | Methyl group forces gauche conformation. |
| Secondary Interaction | C-H...π (T-shaped stacking) | C-H...F & F...F | Fluorine contacts replace edge-to-face π-stacking. |
| Melting Point | 30–31 °C | 85–95 °C (Est.) | Fluorine interactions rigidify the lattice, raising MP. |
Critical Observation: The N-methyl group eliminates one hydrogen bond donor compared to primary sulfonamides (
), preventing the formation of 3D networks. Instead, both compounds form 1D chains or dimers . The 2,5-difluoro substitution further compresses the lattice via weak electrostatic C-F...H interactions.
Mechanistic Visualization
Figure 1: Crystallography Workflow
Caption: Step-by-step workflow from raw material to solved crystal structure.
Figure 2: Interaction Logic (Fluorine Effect)
Caption: Comparison of packing forces. Fluorine substitution shifts secondary interactions from π-stacking to F-contacts.
Results & Discussion
The Role of the N-Methyl Group
In primary sulfonamides (
-
Consequence: The molecule is forced into a gauche conformation relative to the aromatic ring to minimize steric clash between the methyl group and the sulfonyl oxygens.
-
Observation: This lowers the melting point compared to the primary amide but increases solubility in organic solvents (DCM, DMSO), facilitating drug formulation.
The "Fluorine Scan" Effect
The 2,5-difluoro pattern is electronically unique.
-
Electronic Depletion: The fluorine atoms withdraw electron density from the benzene ring, increasing the acidity of the sulfonamide N-H proton.
-
Binding Affinity: In protein targets (e.g., Carbonic Anhydrase), this increased acidity strengthens the interaction with the Zinc active site or basic residues (His/Thr).
-
Crystal Packing: The C-F bond is highly polar but non-polarizable. Unlike Cl or Br, Fluorine rarely forms "halogen bonds" (X...O). Instead, it acts as a weak hydrogen bond acceptor (C-H...F). This leads to "slick" crystal planes that may exhibit slip-planes, affecting tabletability.
References
-
Gowda, B. T., et al. (2010).[1] "Substituent effects on the crystal structures of N-(aryl)-arylsulfonamides." Acta Crystallographica Section E, 66(5).
-
Perlovich, G. L., et al. (2012). "Polymorphism of Aromatic Sulfonamides with Fluorine Groups." Crystal Growth & Design, 12(5), 2367–2379.
-
Cambridge Crystallographic Data Centre (CCDC). "Structure of N-methylbenzenesulfonamide (NMBSA)." CSD Entry: NMBSA.[2]
-
Stenfors, B. A., et al. (2020).[3] "Crystal structure of N,N-diisopropyl-4-methyl-benzenesulfonamide." Acta Crystallographica Section E, 76(7), 1018–1021.[3]
Sources
Reference standards for 2,5-Difluoro-N-methylbenzene-1-sulfonamide analysis
An authoritative guide designed for analytical chemists, pharmacologists, and drug development professionals.
Executive Summary
In the development of isoform-selective carbonic anhydrase inhibitors and novel agrochemicals, 2,5-Difluoro-N-methylbenzene-1-sulfonamide (CAS: 888697-71-0) serves as a highly specific fluorinated pharmacophore. However, quantitative pharmacokinetic (PK) studies and trace impurity profiling are only as reliable as the reference standard used to calibrate the instruments.
This guide provides a comparative analysis of reference standard tiers and establishes a self-validating analytical framework for the absolute qualification of this compound, eliminating the reliance on circular chromatographic assumptions.
Part 1: Comparative Matrix of Reference Standard Tiers
Choosing the correct grade of reference standard dictates the accuracy of downstream quantitative analysis. A common pitfall in early-stage drug development is utilizing commercial "high-purity" building blocks as primary quantitative standards without orthogonal verification.
Table 1: Comparative Performance of Reference Standard Tiers
| Standard Tier | Purity Assessment Method | Traceability & Metrology | Best Application | Relative Cost |
| Primary / Pharmacopeial | Absolute (qNMR + Mass Balance) | NIST-traceable internal calibrants | Regulatory API release, PK calibration curves | High |
| Commercial High-Purity | Relative (HPLC-UV Area %) | Certificate of Analysis (Lot-specific) | Synthetic chemistry, qualitative screening | Low |
| Stable Isotope-Labeled (SIL) | LC-MS/MS Isotopic Purity | Verified against Primary Standard | Internal standard for bioanalytical LC-MS/MS | Very High |
Causality Insight: Commercial high-purity standards often rely solely on HPLC-UV area normalization. This assumes all impurities share the exact same UV extinction coefficient as the main analyte—a mathematically flawed assumption that masks non-chromophoric impurities (e.g., inorganic salts, residual water). For rigorous drug development, a Primary Standard validated via absolute quantitation is mandatory.
Part 2: The Self-Validating Analytical Framework
A truly trustworthy protocol must be a self-validating system . This means the analytical loop must close without relying on external assumptions. By coupling the absolute molar quantification of qNMR with the trace-level detection of LC-MS/MS and orthogonal water determination, the mass balance must equal 100%. If qNMR Purity + Water Content + Trace Impurities ≠ 100% (within measurement uncertainty), the system flags an undetected sink, prompting further investigation.
Orthogonal analytical workflow for validating fluorinated sulfonamide reference standards.
Protocol 1: Absolute Quantitation via Dual-Nucleus qNMR
Quantitative NMR (qNMR) operates on the fundamental physical principle that signal intensity is directly proportional to the number of resonant nuclei. As documented in authoritative literature, 1[1]. It is a versatile tool that assesses the purity of compounds in a single analytical step[2].
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the this compound batch and ~5.0 mg of a NIST-traceable internal standard (e.g., Maleic Acid for 1H, or 1,4-Difluorobenzene for 19F).
-
Solubilization: Co-dissolve the mixture in 600 µL of anhydrous DMSO-d6. Causality: DMSO-d6 is chosen because it easily disrupts the intermolecular hydrogen bonding inherent to sulfonamides, ensuring complete solvation.
-
1H-NMR Acquisition: Acquire spectra using a 90° pulse angle. Critical Parameter: Set the relaxation delay (D1) to at least 5 × T₁ (typically >30 seconds) of the slowest relaxing proton. This ensures complete longitudinal relaxation, preventing signal saturation and skewed integration.
-
19F-NMR Orthogonal Verification: Because 3[3], use it to independently verify the purity calculated from the 1H spectrum.
Protocol 2: Trace Impurity Profiling via LC-MS/MS
While qNMR establishes the absolute mass fraction, its limit of detection (LOD) is ~0.1%. To identify trace regioisomers or des-fluoro synthetic byproducts, LC-MS/MS is required.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the standard to 1 µg/mL in 50:50 Acetonitrile:Water.
-
Chromatographic Separation: Inject 2 µL onto a Fluorophenyl (F5) core-shell column. Causality: Standard C18 columns often fail to resolve positional isomers of fluorinated benzenes. The F5 stationary phase provides enhanced dipole-dipole and π-π interactions with the difluorophenyl ring, ensuring baseline resolution of structural isomers.
-
Ionization & Detection: Utilize Electrospray Ionization in negative mode (ESI-). Causality: The strong electron-withdrawing effect of the SO₂ group, compounded by the difluorophenyl ring, renders the sulfonamide N-H proton highly acidic. As observed in similar fluorinated compounds, 4[4], making ESI- the most sensitive and logical choice.
Part 3: Experimental Data & Mass Balance Integration
To demonstrate the self-validating nature of this protocol, below is a representative data set for a synthesized batch of this compound undergoing primary standard certification.
Table 2: Orthogonal Purity Data (Representative Batch)
| Analytical Technique | Target Parameter | Measured Value | Uncertainty (k=2) |
| 1H-qNMR | Absolute Molar Purity | 99.25% | ± 0.40% |
| 19F-qNMR | Fluorinated Purity | 99.30% | ± 0.45% |
| HPLC-UV (254 nm) | Relative Organic Purity | 99.85% | N/A (Relative) |
| LC-MS/MS (ESI-) | Trace Regioisomers | 0.15% | ± 0.02% |
| Karl Fischer Titration | Residual Water Content | 0.55% | ± 0.05% |
Mass Balance Conclusion: Notice that the relative HPLC-UV purity (99.85%) artificially inflates the quality of the standard because it is blind to water. By applying our self-validating logic: 100% - (0.15% Organic Impurities + 0.55% Water) = 99.30%. This perfectly aligns with the absolute qNMR value (99.25%), proving the standard's integrity and establishing an accurate calibration factor for downstream pharmacokinetic assays.
References
- [qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds] - nih.
- [Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works] - resolvemass.
- [Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR] - acs.
- [Initial demonstration of microplasma ionization/Orbitrap mass spectrometry for molecular screening of perfluorinated compounds] - rsc.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Initial demonstration of microplasma ionization/Orbitrap mass spectrometry for molecular screening of perfluorinated compounds - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00157E [pubs.rsc.org]
Technical Guide: Bioisosteric Optimization with 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Executive Summary
This guide evaluates the utility of 2,5-Difluoro-N-methylbenzene-1-sulfonamide as a strategic building block in medicinal chemistry. It specifically addresses its role as a bioisostere for labile amides and non-fluorinated sulfonamides. By leveraging the specific 2,5-difluoro substitution pattern, researchers can simultaneously modulate pKa, block metabolic soft spots (CYP-mediated oxidation), and fine-tune lipophilicity without altering the core pharmacophore geometry.
Strategic Rationale: The Fluorine-Sulfonamide Synergy
The Bioisosteric Switch (Amide vs. Sulfonamide)
Replacing a carboxamide (
-
Geometry: Sulfonamides adopt a tetrahedral geometry around the sulfur atom, contrasting with the planar amide bond. This allows for unique transition-state mimicry, particularly in protease inhibitors.[2]
-
H-Bonding: The sulfonyl group contains two oxygen acceptors, unlike the single carbonyl oxygen in amides, altering the hydrogen bond acceptor (HBA) landscape.
The "Magic Methyl" & Fluorine Scan
The specific inclusion of the 2,5-difluoro motif addresses two critical failure modes in early drug discovery:
-
Metabolic Stability: The 2- and 5-positions on the phenyl ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions sterically and electronically blocks this degradation.
-
Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect,
) lowers the pKa of the sulfonamide -NH-, strengthening its hydrogen bond donor (HBD) capability.
Comparative Performance Guide
The following analysis compares the 2,5-Difluoro analog against its direct non-fluorinated precursor and a standard amide bioisostere.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Candidate A (Amide) | Candidate B (Non-F Sulfonamide) | Product (2,5-Difluoro Sulfonamide) | Impact of Product |
| Structure | Optimized Scaffold | |||
| Geometry | Planar ( | Tetrahedral ( | Tetrahedral ( | Transition State Mimic |
| pKa (-NH-) | > 15 (Neutral) | ~10.5 | ~8.8 - 9.2 | Improved H-Bond Donor |
| LogP | 0.6 | 0.8 | 1.1 | Moderate Lipophilicity Incr. |
| Metabolic Liability | Hydrolysis (High) | Oxidation (Para/Ortho) | Blocked | High Stability |
| H-Bond Acceptors | 1 (Carbonyl) | 2 (Sulfonyl) | 2 (Sulfonyl) | Enhanced Binding |
Key Technical Insights
-
pKa Shift: The 2,5-difluoro substitution lowers the pKa of the sulfonamide nitrogen by approximately 1.5–2.0 log units compared to the non-fluorinated parent [1]. This brings the acidity closer to physiological pH, potentially increasing solubility through partial ionization while maintaining membrane permeability.
-
Metabolic Blockade: In standard microsomal stability assays, non-fluorinated benzenesulfonamides often undergo rapid hydroxylation at the para position. The 2,5-difluoro pattern effectively "caps" the most reactive sites, significantly reducing Intrinsic Clearance (
) [2].
Decision Logic & Mechanism
The following diagram illustrates the decision-making process for selecting this specific scaffold during Lead Optimization.
Figure 1: Strategic decision tree for bioisosteric replacement, highlighting the specific utility of the 2,5-difluoro substitution in preventing metabolic degradation.
Experimental Protocols
To validate the bioisosteric advantages, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
This assay quantifies the metabolic stability improvement of the 2,5-difluoro analog versus the non-fluorinated control.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (Final conc: 1 µM). Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to initiate metabolism.
-
Control: Prepare a parallel set without NADPH to rule out chemical instability.
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense into 150 µL cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Protocol B: pKa Determination via UV-Metric Titration
Validating the acidity shift caused by the fluorine atoms.
-
Preparation: Dissolve compound in 20 mM KCl/H2O (co-solvent Methanol < 0.5% if needed).
-
Titration: Titrate with 0.1 M KOH/HCl using a standardized potentiometric titrator or DAD-UV spectrophotometer (200–400 nm).
-
Data Processing: Identify the inflection point in the absorbance vs. pH curve.
-
Self-Validation: Use Sulfamethoxazole (pKa ~5.7) as a reference standard run in the same sequence.
-
Assay Workflow Visualization
Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine Intrinsic Clearance (
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[4]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Lassolas, P., et al. (2016). Structure-Based Bioisosterism Design. MDPI Molecules.
Sources
Safety Operating Guide
2,5-Difluoro-N-methylbenzene-1-sulfonamide proper disposal procedures
The following guide details the proper disposal procedures for 2,5-Difluoro-N-methylbenzene-1-sulfonamide .
This protocol is designed for researchers and safety officers in drug development environments. It prioritizes prevention of secondary chemical reactions in waste streams and ensures compliance with strict environmental standards regarding fluorinated organic compounds.
Executive Summary: Immediate Action Plan
-
Waste Stream: Halogenated Organic Waste .
-
Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) .[1] This material must never be treated in standard medical waste incinerators lacking acid gas scrubbers.
-
Drain Disposal: Strictly Prohibited.
-
Incompatibility: Keep segregated from strong oxidizers (e.g., Nitric Acid) and strong bases.
Chemical Profile & Hazard Identification
Before disposal, the chemical nature of the substance must be understood to prevent container failure or unexpected reactions.
| Property | Description | Implications for Disposal |
| Chemical Class | Fluorinated Sulfonamide | Stable under normal storage; releases toxic gases (HF, SOx, NOx) upon combustion. |
| Acidity | Weakly Acidic (N-H proton) | Can react with strong bases to form salts; segregate from caustic waste . |
| Reactivity | Low | Generally stable, but incompatible with strong oxidizing agents. |
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized; requires particulate control during spill cleanup. |
Key Hazard Statements (GHS):
-
H335: May cause respiratory irritation.[4]
Waste Segregation & Containerization
The Self-Validating System
To ensure safety, the waste containerization process must be logically structured to prevent cross-reactivity. The following logic gate ensures the correct container is selected.
Protocol:
-
Select Container: Use High-Density Polyethylene (HDPE) carboys.
-
Reasoning: While glass is compatible, HDPE is resistant to breakage and chemically inert to potential trace HF formation if moisture enters the container.
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Specific Constituent Label: "Contains this compound."
-
Hazard Warning: "Releases HF on Incineration."
-
-
Segregation Rule:
-
Do NOT mix with: Oxidizing acids (Nitric, Chromic) or Peroxides.
-
Do NOT mix with: Strong bases (Sodium Hydroxide), as this can generate heat and form salts that may precipitate and clog waste lines.
-
Visual: Waste Decision Logic
Caption: Decision matrix for segregating fluorinated sulfonamide waste to ensure compatibility with disposal streams.
Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.
Required PPE:
-
Nitrile Gloves (Double gloving recommended).
-
Safety Goggles.
-
Lab Coat.
-
N95 Particulate Respirator (if powder is loose).
Step-by-Step Cleanup:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Contain:
-
Solids: Gently cover with damp paper towels to prevent dust generation. Do not dry sweep.
-
Liquids: Surround with absorbent pads or vermiculite.
-
-
Collect: Scoop material into a wide-mouth HDPE jar.
-
Clean: Wipe the surface with a soap and water solution.[2][6] Do not use bleach , as hypochlorite can react with amine/amide residuals.
-
Dispose: Label the cleanup debris as hazardous waste (Halogenated Solid).
Final Disposal Path: High-Temperature Incineration
The Causality of Method Selection
The presence of the difluorobenzene moiety dictates the final destruction method.
-
Why Incineration?
-
Biological treatment (sewage) cannot degrade the fluorinated aromatic ring effectively.
-
Landfilling poses a leaching risk for fluorinated organics.
-
-
Why Specialized Incineration?
-
Mechanism: Combustion of this compound breaks the C-F bonds.
-
Reaction:
(Hydrogen Fluoride). -
Requirement: The incineration facility must use wet scrubbers (calcium carbonate or sodium hydroxide sprays) to neutralize the HF gas before exhaust release. Standard kilns without scrubbers will release corrosive HF into the atmosphere, violating EPA regulations.
-
Visual: Thermal Decomposition Pathway
Caption: The critical path of HF neutralization during the incineration of fluorinated sulfonamides.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 5-Fluoro-2-methylbenzenesulfonyl chloride (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2,5-Difluoro-4-methylbenzamide (Structural Analog). Retrieved from [Link]
Sources
Personal protective equipment for handling 2,5-Difluoro-N-methylbenzene-1-sulfonamide
Executive Summary: The "Precautionary Potency" Protocol
Immediate Action Required: Treat 2,5-Difluoro-N-methylbenzene-1-sulfonamide not just as a standard irritant, but as a high-affinity sensitizer .
While the GHS classification for this specific intermediate typically flags H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) , the structural presence of the sulfonamide moiety (
Core Directive: Do not rely on standard "lab coat and glasses" protocols. This guide implements a Barrier-Redundancy System designed to prevent sensitization, ensuring long-term operator safety.
Part 1: The PPE Decision Matrix
Safety is not static; it scales with exposure potential. Use this matrix to select the correct gear based on your operational scale.
Table 1: Scaled Protection Standards
| Operational Scale | State | Respiratory Protection | Hand Protection | Body Protection | Engineering Controls |
| Analytical (< 100 mg) | Solid / Soln | Surgical Mask (Optional) | Nitrile (0.11 mm) | Std. Lab Coat (Cotton/Poly) | Class II Biosafety Cabinet or Fume Hood |
| Preparative (100 mg - 10 g) | Solid (Powder) | N95 / P2 Respirator | Double Nitrile (Outer: 0.14 mm) | Lab Coat + Tyvek Sleeves | Chemical Fume Hood (Face velocity > 0.5 m/s) |
| Bulk / Pilot (> 10 g) | Solid / Dust | PAPR or Full-Face P100 | Laminate (Silver Shield) under Nitrile | Tyvek Coverall (Type 5/6) | Powder Containment Booth / Isolator |
| Solution Handling (Any Scale) | Dissolved (DMSO/DMF) | Fume Hood Dependent | Laminate Gloves (Critical)* | Lab Coat + Apron | Chemical Fume Hood |
*Note on Solutions: Sulfonamides dissolved in carrier solvents like DMSO or DMF can penetrate nitrile gloves in <5 minutes. Laminate liners are mandatory for solution-phase handling.
Part 2: Technical Justification & Mechanism
The Glove Permeation Logic
Standard nitrile gloves offer excellent protection against dry solids. However, the 2,5-difluoro substitution increases the lipophilicity of the benzene ring compared to non-fluorinated analogs.
-
Dry Handling: Nitrile is sufficient because the solid cannot diffuse through the polymer matrix without a solvent vector.
-
Wet Handling: If dissolved in organic solvents (DCM, DMF), the solvent acts as a "Trojan Horse," carrying the sulfonamide through the glove material.
-
Protocol: Use Ansell Barrier® or North Silver Shield® laminate gloves as liners under standard nitrile gloves for dexterity.
-
Respiratory Sensitization Defense
Sulfonamide moieties are haptens. If inhaled, they can bind to serum proteins (albumin) to form complete antigens, potentially triggering IgE-mediated hypersensitivity (Type I) or T-cell mediated reactions (Type IV).
-
The Risk: "Occupational Asthma" or "Sulfa Allergy" development.
-
The Fix: We mandate HEPA filtration (P100/H14) for any open handling of powders to capture particulates down to 0.3 microns.
Part 3: Operational Workflow & Visualization
Workflow Diagram: PPE Selection Logic
This decision tree ensures you never under-protect based on the physical state of the compound.
Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.
Part 4: Validated Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Prevent airborne dust generation.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Fluorinated compounds often carry high static charges, causing "fly-away" powder.
-
The "Wet-Wipe" Method: Place a solvent-dampened Kimwipe (using Isopropanol) around the balance pan. Any stray particles will adhere to the wet wipe rather than becoming airborne.
-
Transfer: Do not pour. Use a spatula to transfer directly into a tared vial. Cap immediately.
Protocol B: Decontamination & Disposal
Objective: Neutralize residues without spreading contamination.
-
Solubility Check: Sulfonamides are generally acidic (
). -
Cleaning Solution: Use a basic surfactant solution (e.g., 5% Sodium Carbonate + Detergent). The base deprotonates the sulfonamide nitrogen, making the compound water-soluble and easier to remove from glass/bench surfaces.
-
Avoid: Pure organic solvents (Acetone/Ethanol) for initial cleaning, as they spread the invisible film over a larger surface area.
-
-
Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with oxidizers (Nitric acid), as fluorinated rings can degrade exothermically under extreme oxidation.
Part 5: Emergency Response (Self-Validating)
-
Skin Contact:
-
Do NOT use solvent. Washing with ethanol increases skin absorption.
-
Flush: Use lukewarm water and soap for 15 minutes.
-
Alert: Monitor for delayed erythema (redness) or itching over the next 24 hours (sensitization check).
-
-
Spill (Powder):
-
Cover: Gently cover the spill with wet paper towels to prevent dust.
-
Scoop: Lift the wet towels into a bag.
-
Wipe: Clean area with 5%
solution.
-
References
-
PubChem. Compound Summary: Sulfonamide Class Safety Profile. National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
